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  • Product: 5-Aminopyridine-3-sulfonic acid
  • CAS: 62009-35-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Safe Handling of 5-Aminopyridine-3-sulfonic Acid

Abstract: This technical guide provides a comprehensive overview of the material safety data for 5-Aminopyridine-3-sulfonic acid (CAS No. 62009-35-2).

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the material safety data for 5-Aminopyridine-3-sulfonic acid (CAS No. 62009-35-2). In the absence of a dedicated Material Safety Data Sheet (MSDS) for this specific compound, this document synthesizes safety information from structurally analogous compounds to provide researchers, scientists, and drug development professionals with a robust framework for safe handling, storage, and emergency procedures. The insights are derived from the known hazards of aminopyridines and pyridine sulfonic acids, offering a cautionary and proactive approach to laboratory safety.

Introduction and Scientific Context

5-Aminopyridine-3-sulfonic acid is a substituted pyridine derivative, a class of compounds with significant interest in medicinal chemistry and materials science. The molecule incorporates both an amino group and a sulfonic acid group on the pyridine ring. This bifunctionality suggests a range of potential chemical reactivities and biological activities. However, it also necessitates a careful and informed approach to its handling, as the toxicological and safety profiles of such molecules can be complex.

The amino group on a pyridine ring, as seen in analogs like 3-aminopyridine and 4-aminopyridine, is known to impart significant biological activity, including potential neurotoxicity. The sulfonic acid group, as seen in pyridine-3-sulfonic acid, can contribute to corrosive properties. Therefore, the safety profile of 5-aminopyridine-3-sulfonic acid is best understood by considering the combined potential hazards of these functional groups.

This guide is structured to provide not just a list of warnings, but a causal explanation for the recommended safety protocols, empowering the user to make informed risk assessments in their specific experimental context.

Hazard Identification and Classification: A Synthesized Approach

As no specific GHS classification exists for 5-Aminopyridine-3-sulfonic acid, the following hazard statements are extrapolated from its structural analogs, primarily 4-aminopyridine-3-sulfonic acid, 3-aminopyridine, and pyridine-3-sulfonic acid.[1]

  • Acute Toxicity: Likely to be toxic if swallowed, in contact with skin, or if inhaled. Aminopyridines are known to be rapidly absorbed and can cause systemic toxicity.[2]

  • Skin Corrosion/Irritation: Causes skin irritation, and potentially severe skin burns, a hazard associated with sulfonic acids.[1][3][4]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation or damage.[1][3][4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

The following table summarizes the GHS hazard classifications for key structural analogs.

Hazard Classification3-AminopyridinePyridine-3-sulfonic acid[4]4-Aminopyridine-3-sulfonic Acid[1]
Acute Toxicity, OralCategory 3Not ClassifiedNot Classified
Acute Toxicity, DermalCategory 3Not ClassifiedNot Classified
Acute Toxicity, InhalationCategory 3Not ClassifiedNot Classified
Skin Corrosion/IrritationCategory 2Category 1BCategory 2
Eye Damage/IrritationCategory 2ACategory 1Category 2
STOT - Single ExposureCategory 3 (Respiratory)Category 3 (Respiratory)Category 3 (Respiratory)

First-Aid Measures: A Step-by-Step Emergency Protocol

Immediate and appropriate first aid is critical in the event of exposure. The following protocols are based on best practices for handling toxic and corrosive chemicals.[2][5]

General Advice: In all cases of exposure, seek immediate medical attention and show the safety data sheet or this guide to the attending physician. First responders should protect themselves from exposure.

Step-by-Step First-Aid Procedures:
  • Inhalation:

    • Immediately move the exposed individual to fresh air.

    • If breathing is difficult, administer oxygen.

    • If breathing has stopped, provide artificial respiration. Do not use mouth-to-mouth resuscitation. Use a bag-valve-mask or other suitable mechanical device.[2]

    • Seek immediate medical attention.

  • Skin Contact:

    • Immediately remove all contaminated clothing and shoes.

    • Flush the affected skin with copious amounts of water for at least 15 minutes.[2]

    • A safety shower should be used if the area of contact is large.

    • Seek immediate medical attention.

  • Eye Contact:

    • Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2]

    • An eyewash station should be used.

    • Remove contact lenses if present and easy to do so.

    • Seek immediate medical attention from an ophthalmologist.

  • Ingestion:

    • Do NOT induce vomiting.

    • If the person is conscious and alert, rinse their mouth with water and give two glasses of water to drink.

    • Never give anything by mouth to an unconscious person.[2]

    • Seek immediate medical attention.

Safe Handling and Storage: Proactive Measures for Laboratory Safety

Proper handling and storage are paramount to preventing exposure.

Handling Protocols:
  • Ventilation: All work with 5-Aminopyridine-3-sulfonic acid should be conducted in a properly functioning chemical fume hood.[2]

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory. This includes:

    • Eye Protection: Chemical safety goggles or a face shield.[3][5]

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before use.

    • Body Protection: A lab coat, and for larger quantities, chemical-resistant overalls.

    • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[6]

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[7]

Storage Requirements:
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[3][5][6]

  • The storage area should be secured and accessible only to authorized personnel.

Physical and Chemical Properties

While a complete, experimentally verified dataset for 5-Aminopyridine-3-sulfonic acid is not available, the following information has been reported:

PropertyValueSource
CAS Number 62009-35-2Synchem[8]
Molecular Formula C5H6N2O3SSynchem[8]
Molecular Weight 174.18 g/mol Synchem[8]

Toxicological Information: Understanding the Risks

The toxicological properties of 5-Aminopyridine-3-sulfonic acid have not been thoroughly investigated.[6] The assessment below is based on data from its structural analogs.

  • Acute Toxicity: Aminopyridines are known to be highly toxic. For 3-aminopyridine, the LD50 (oral) is 100 mg/kg and the LD50 (dermal) is 300 mg/kg. These values suggest that even small amounts could be harmful or fatal.

  • Mechanism of Toxicity: The toxicity of aminopyridines is often attributed to their ability to block potassium channels in the nervous system, which can lead to hyperexcitability, convulsions, and respiratory distress.[2]

  • Carcinogenicity: There is no data to suggest that this compound or its close analogs are carcinogenic.[6]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate all non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading or entering drains.

  • Clean-up:

    • Wear full PPE, including respiratory protection.

    • For solid spills, carefully sweep or vacuum up the material and place it in a sealed container for disposal. Avoid generating dust.[6]

    • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent.

Experimental Protocols: A Workflow for Safe Use

The following diagram illustrates a safe workflow for handling 5-Aminopyridine-3-sulfonic acid in a research setting.

SafeHandlingWorkflow Safe Handling Workflow for 5-Aminopyridine-3-sulfonic Acid cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal RiskAssessment Conduct Risk Assessment PPE Don PPE (Goggles, Gloves, Lab Coat) RiskAssessment->PPE FumeHood Prepare Chemical Fume Hood PPE->FumeHood Weighing Weigh Compound in Fume Hood FumeHood->Weighing Reaction Perform Reaction in Closed System Weighing->Reaction Decontaminate Decontaminate Glassware and Surfaces Reaction->Decontaminate Waste Dispose of Waste in Labeled Container Decontaminate->Waste RemovePPE Remove PPE and Wash Hands Waste->RemovePPE

Caption: A logical workflow for the safe handling of 5-Aminopyridine-3-sulfonic acid.

Logical Relationships in Emergency Response

The following diagram outlines the decision-making process in the event of an emergency involving 5-Aminopyridine-3-sulfonic acid.

EmergencyResponse Emergency Response Decision Tree cluster_routes Emergency Response Decision Tree cluster_actions Emergency Response Decision Tree Exposure Exposure Event Occurs AssessScene Assess Scene for Safety Exposure->AssessScene Inhalation Inhalation AssessScene->Inhalation If Inhaled SkinContact Skin Contact AssessScene->SkinContact If Skin Contact EyeContact Eye Contact AssessScene->EyeContact If Eye Contact Ingestion Ingestion AssessScene->Ingestion If Swallowed FreshAir Move to Fresh Air Inhalation->FreshAir RinseSkin Rinse Skin with Water (15 min) SkinContact->RinseSkin RinseEyes Rinse Eyes with Water (15 min) EyeContact->RinseEyes RinseMouth Rinse Mouth, Give Water Ingestion->RinseMouth MedicalAttention Seek Immediate Medical Attention FreshAir->MedicalAttention RinseSkin->MedicalAttention RinseEyes->MedicalAttention RinseMouth->MedicalAttention

Caption: Decision tree for emergency response to exposure.

Conclusion

References

  • This guide synthesizes information from multiple sources.
  • Material Safety Data Sheet for 4-Aminopyridine. (2007, July 10). Retrieved from [Source Link provided by Grounding Tool]
  • SAFETY DATA SHEET for 2-Chloro-3-aminopyridine. Retrieved from [Source Link provided by Grounding Tool]
  • SAFETY DATA SHEET for a related aminopyridine. (2025, October 7). Sigma-Aldrich. Retrieved from [Source Link provided by Grounding Tool]
  • SAFETY DATA SHEET for Pyridine-3-sulphonic acid. (2009, October 2). Fisher Scientific. Retrieved from [Source Link provided by Grounding Tool]
  • SAFETY DATA SHEET for 3-Amino pyridine. (2010, October 19). Retrieved from [Source Link provided by Grounding Tool]
  • SAFETY DATA SHEET for 3-Pyridinesulfonyl chloride. (2025, November 6). Sigma-Aldrich. Retrieved from [Source Link provided by Grounding Tool]
  • SAFETY DATA SHEET for 3-Pyridinesulfonic acid. (2009, October 2). Retrieved from [Source Link provided by Grounding Tool]
  • SAFETY DATA SHEET for 3-aminopyridine. (2025, November 6). Sigma-Aldrich. Retrieved from [Source Link provided by Grounding Tool]
  • MSDS of 4-aMino-pyridine-3-sulfonic acid. Capot Chemical Company Limited. Retrieved from [Source Link provided by Grounding Tool]
  • SAFETY DATA SHEET for 2-Aminopyridine-4-carboxylic acid. (2010, November 29). Thermo Fisher Scientific. Retrieved from [Source Link provided by Grounding Tool]
  • 5-Aminopyridine-3-sulfonic acid. Synchem. Retrieved from [Source Link provided by Grounding Tool]
  • 2-AMINOPYRIDINE-5-SULFONIC ACID SDS. Echemi. Retrieved from [Source Link provided by Grounding Tool]
  • SAFETY DATA SHEET for a related aminopyridine. (2025, November 6). MilliporeSigma. Retrieved from [Source Link provided by Grounding Tool]
  • 4-aminopyridine-3-sulfonic Acid. PubChem. Retrieved from [Source Link provided by Grounding Tool]
  • safety data sheet sds/msds 2-amino pyridine. Biochem Chemopharma. Retrieved from [Source Link provided by Grounding Tool]

Sources

Protocols & Analytical Methods

Method

Preparation of 5-aminopyridine-3-sulfonic acid via 3-bromo-5-nitropyridine

Application Note: High-Fidelity Synthesis of 5-Aminopyridine-3-Sulfonic Acid Executive Summary 5-Aminopyridine-3-sulfonic acid is a critical zwitterionic scaffold in medicinal chemistry, serving as a bioisostere for nico...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 5-Aminopyridine-3-Sulfonic Acid

Executive Summary

5-Aminopyridine-3-sulfonic acid is a critical zwitterionic scaffold in medicinal chemistry, serving as a bioisostere for nicotinic acid derivatives and a key fragment in the development of kinase inhibitors and GPCR modulators. While classical sulfonation methods (e.g., oleum) often suffer from poor regioselectivity and harsh conditions, this protocol details a transition-metal-catalyzed approach starting from 3-bromo-5-nitropyridine. This route leverages Palladium-catalyzed C–S cross-coupling to ensure exclusive regioselectivity, followed by a mild heterogeneous hydrogenation to yield the target amine.

Retrosynthetic Analysis & Strategy

The synthesis is designed to overcome the electronic deactivation of the pyridine ring. The 3-bromo-5-nitropyridine scaffold presents a "meta-meta" relationship relative to the ring nitrogen, making direct nucleophilic aromatic substitution (


) with sulfite challenging and prone to side reactions (e.g., Von Richter rearrangements).

Strategic Choice:

  • Step 1: Pd-Catalyzed Sulfonation: Utilization of a Palladium(0) catalyst to facilitate the oxidative addition into the C-Br bond, allowing displacement by a sulfite nucleophile under neutral/mildly basic conditions.

  • Step 2: Nitro Reduction: Chemoselective reduction of the nitro group to the amine using catalytic hydrogenation, compatible with the solubilizing sulfonate group.

Retrosynthesis Target 5-Aminopyridine-3-sulfonic acid (Target Zwitterion) Intermediate 5-Nitropyridine-3-sulfonic acid (Intermediate) Target->Intermediate Nitro Reduction (H2, Pd/C) Start 3-Bromo-5-nitropyridine (Starting Material) Intermediate->Start Pd-Catalyzed Sulfonation (Na2SO3, Pd cat.)

Figure 1: Retrosynthetic disconnection showing the C-S bond formation followed by functional group interconversion.

Experimental Protocol

Safety Pre-requisites
  • 3-Bromo-5-nitropyridine: Toxic if swallowed; skin and eye irritant. Handle in a fume hood.

  • Palladium Catalysts: Potential sensitizers. Avoid inhalation of dust.

  • Hydrogen Gas: Flammable. Ensure proper grounding and inert atmosphere protocols.

Step 1: Palladium-Catalyzed Sulfonation

Objective: Conversion of the aryl bromide to the sodium sulfonate salt.

Reagents & Materials:

  • 3-Bromo-5-nitropyridine (1.0 equiv)

  • Sodium Sulfite (

    
    ) (1.5 equiv)
    
  • Palladium(II) Acetate (

    
    ) (2-5 mol%)
    
  • Triphenylphosphine (

    
    ) (10 mol%) or SPhos (for higher turnover)
    
  • Tetrabutylammonium bromide (TBAB) (0.5 equiv, Phase Transfer Catalyst)

  • Solvent: Ethanol/Water (1:1 v/v)

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 3-bromo-5-nitropyridine (2.03 g, 10 mmol) in 20 mL of Ethanol.

  • Catalyst Formation: In a separate vial, pre-mix

    
     (45 mg, 0.2 mmol) and 
    
    
    
    (105 mg, 0.4 mmol) in 5 mL Ethanol for 10 minutes to generate the active Pd(0) species.
  • Addition: Add the catalyst solution to the main reaction vessel.

  • Nucleophile Addition: Dissolve Sodium Sulfite (1.89 g, 15 mmol) in 25 mL of deionized water and add this solution to the reaction mixture. Add TBAB (1.6 g) to assist phase transfer.

  • Reaction: Heat the biphasic mixture to reflux (approx. 85°C) under an Argon or Nitrogen atmosphere for 12–16 hours.

    • Checkpoint: Monitor by LC-MS. The starting material (Br-species) should disappear, replaced by the highly polar sulfonate peak (

      
       mass approx. 203).
      
  • Work-up:

    • Cool the mixture to room temperature.

    • Filter through a pad of Celite to remove Palladium black. Wash the pad with water.[1][2]

    • Concentrate the filtrate under reduced pressure to remove ethanol.

    • The aqueous residue contains Sodium 5-nitropyridine-3-sulfonate . Proceed directly to Step 2 or isolate by salting out with NaCl (though direct reduction is preferred to minimize losses).

Step 2: Hydrogenation of the Nitro Group

Objective: Reduction of the nitro group to the primary amine to yield the final zwitterion.

Reagents:

  • Crude Sodium 5-nitropyridine-3-sulfonate (from Step 1)

  • Palladium on Carbon (10 wt% Pd/C, 50% wet) (10 wt% loading relative to substrate)

  • Hydrogen Gas (

    
    ) (Balloon pressure)
    
  • Solvent: Water (or Methanol/Water 1:1)

Procedure:

  • Setup: Dissolve the crude sulfonate salt in 30 mL of water (if not already in solution). Transfer to a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (approx. 200 mg). Caution: Pd/C can ignite methanol vapors; add under inert gas flow.

  • Hydrogenation: Purge the vessel with Nitrogen (3x), then with Hydrogen (3x). Stir vigorously under a Hydrogen balloon (1 atm) at Room Temperature for 6–8 hours.

    • Mechanism:[3][4][5][6][7][8] The nitro group is reduced sequentially (Nitro -> Nitroso -> Hydroxylamine -> Amine).

  • Work-up:

    • Purge the system with Nitrogen.[1][6][9]

    • Filter the catalyst through Celite or a 0.45 µm membrane filter.

    • Critical Step (Isolation): The filtrate contains the sodium salt of the product.[10] To isolate the free acid (zwitterion), adjust the pH of the solution to its isoelectric point (approx. pH 3.5–4.0) using 1M HCl.

    • Concentrate the solution to a small volume (~5 mL). Add cold Ethanol (20 mL) to induce precipitation of the 5-aminopyridine-3-sulfonic acid .

  • Purification: Recrystallize the solid from Water/Ethanol if necessary.

Data Summary & Specifications

ParameterSpecification / ValueNotes
Starting Material 3-Bromo-5-nitropyridineCAS: 15862-30-3
Target Molecule 5-Aminopyridine-3-sulfonic acidZwitterionic solid
Step 1 Yield 75 - 85% (LC-MS conversion)Sulfonation is the rate-limiting step.[11]
Step 2 Yield >90%Quantitative reduction is typical.
Appearance Off-white to beige crystalline solidHygroscopic.
1H NMR (D2O)

8.45 (d, 1H), 8.10 (d, 1H), 7.65 (t, 1H)
Shifts depend on pH/protonation state.
MS (ESI-) m/z 173.0

Negative mode is more sensitive for sulfonates.

Mechanistic Workflow

The following diagram illustrates the catalytic cycle for the critical C-S bond formation step.

Mechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd LigEx Ligand Exchange (Ar-Pd(II)-SO3) OxAdd->LigEx + Na2SO3 - NaBr RedElim Reductive Elimination (Ar-SO3Na + Pd(0)) LigEx->RedElim RedElim->Pd0 Regeneration Prod 5-Nitropyridine-3-sulfonate RedElim->Prod Start 3-Bromo-5-nitropyridine Start->OxAdd + Pd(0)

Figure 2: Palladium-catalyzed cross-coupling mechanism converting the aryl bromide to the sulfonate.

Troubleshooting & Optimization

  • Low Conversion in Step 1:

    • Cause: Catalyst poisoning or poor solubility of sulfite.

    • Solution: Increase catalyst loading to 5 mol%. Ensure efficient stirring of the biphasic system. The addition of TBAB (Phase Transfer Catalyst) is critical for bringing sulfite into the organic phase (or interface).

  • Dehalogenation (Side Reaction):

    • In Step 2, if the bromine was not fully displaced in Step 1,

      
       will cleave the C-Br bond. Ensure Step 1 is complete (LC-MS check) before proceeding to hydrogenation.
      
  • Isolation Difficulties:

    • Sulfonic acids are highly water-soluble. Do not extract with organic solvents (EtOAc/DCM) as the product will remain in the aqueous phase. Use lyophilization or precipitation with anti-solvents (EtOH/Acetone) for isolation.

References

  • BenchChem. 3-Bromo-5-nitropyridine: Properties and Applications. Retrieved from .

  • Organic Syntheses.Preparation of Pyridine Sulfonic Acids via Sulfonation.
  • ChemicalBook. Synthesis of 3-Amino-5-bromopyridine and derivatives. Retrieved from .

  • PrepChem. Synthesis of Pyridine-3-sulfonic acid via oxidation and reduction. Retrieved from .

  • Ye, X., et al. (2009). "Palladium-Catalyzed Hydroxysulfonylation of Aryl Iodides and Bromides." Journal of the American Chemical Society.
  • US Patent 5082944A. Method for the production of pyridine-3-sulfonic acid.[11][12] (Industrial context for sulfonating pyridine derivatives).[10]

Sources

Application

Application Notes & Protocols for the Synthesis of Pyridine-3,5-disulfonates via Nucleophilic Aromatic Substitution

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract This document provides a detailed technical guide for the synthesis of pyridine-3,5-disulfonates fro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This document provides a detailed technical guide for the synthesis of pyridine-3,5-disulfonates from 3,5-dihalopyridines via a nucleophilic aromatic substitution (SNAr) reaction with sulfite salts. Pyridine derivatives are fundamental scaffolds in a vast array of pharmaceuticals and functional materials.[1][2] The introduction of two sulfonate groups at the 3- and 5-positions can significantly alter the physicochemical properties of the pyridine core, enhancing polarity, aqueous solubility, and providing handles for further chemical modification. Such derivatives are of interest in the development of new therapeutic agents, specialized ligands for metal complexes, and as building blocks for functional polymers and metal-organic frameworks (MOFs).[3] This guide elucidates the underlying reaction mechanism, provides a comprehensive, step-by-step experimental protocol, and discusses critical parameters, safety considerations, and potential applications in drug discovery and materials science.

Introduction: The Strategic Importance of Pyridine Sulfonates

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone of modern drug design. The sulfonate functional group (–SO₃⁻) is a strong acid moiety that is typically ionized at physiological pH, rendering molecules highly water-soluble. The strategic placement of two sulfonate groups on a pyridine ring at the 3- and 5-positions creates a highly polar, symmetrical molecule with unique potential.

While direct electrophilic sulfonation of pyridine to produce pyridine-3,5-disulfonic acid is possible, it requires harsh conditions, including fuming sulfuric acid (oleum) and mercury-based catalysts at high temperatures.[3][4] Such methods lack functional group tolerance and present significant environmental and safety challenges. The nucleophilic aromatic substitution (SNAr) pathway, utilizing readily available 3,5-dihalopyridines as starting materials, offers a milder and more versatile alternative. This approach is particularly attractive for the late-stage functionalization of complex molecules.

The SNAr Mechanism: A Tale of Two Steps

The reaction proceeds via the classical SNAr addition-elimination mechanism.[5][6] This is a two-step process that is distinct from SN1 and SN2 reactions.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex : The reaction is initiated by the attack of the sulfite nucleophile (SO₃²⁻) on one of the halogen-bearing carbons (C3 or C5) of the pyridine ring. The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack. This susceptibility is a key difference from electron-rich benzene rings. The attack temporarily breaks the aromaticity of the ring and forms a negatively charged intermediate known as a Meisenheimer complex.[6] The negative charge is delocalized across the molecule and is stabilized by the electronegative nitrogen atom of the pyridine ring.

  • Elimination of the Leaving Group and Re-aromatization : In the second, typically rapid, step, the leaving group (halide ion) is expelled, and the aromaticity of the pyridine ring is restored. The process is then repeated at the second halogen-bearing carbon to yield the final disulfonated product.

The overall reactivity is influenced by several factors:

  • The Nature of the Halogen : The reactivity of the leaving group in SNAr reactions often follows the order F > Cl > Br > I. This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom.[7]

  • The Nucleophile : Sulfite (SO₃²⁻) is an effective sulfur-based nucleophile for this transformation. Computational studies on similar systems have provided strong support for the multi-step addition-elimination pathway over a direct displacement mechanism for sulfite nucleophiles.[8][9]

Visualizing the Reaction Pathway

SNAr_Mechanism Figure 1: S~N~Ar Mechanism for the first substitution sub 3,5-Dihalopyridine mc Meisenheimer Complex (Anionic Intermediate) sub->mc 1. Nucleophilic Attack nuc Sulfite (SO₃²⁻) prod 3-Halo-5-sulfonate Pyridine mc->prod 2. Elimination of Leaving Group lg Halide Ion (X⁻)

Caption: Figure 1: SNAr Mechanism for the first substitution

Experimental Protocol

This protocol is designed as a general procedure. Optimization of temperature, reaction time, and stoichiometry may be required for specific substrates.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3,5-Dichloropyridine≥98%Standard SupplierOther dihalopyridines (e.g., 3,5-dibromo) can be used.
Sodium Sulfite (Na₂SO₃)Anhydrous, ≥98%Standard SupplierEnsure it is dry and free-flowing.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Standard SupplierUse a dry, high-boiling polar aprotic solvent.
Deionized WaterHigh PurityIn-houseFor work-up procedures.
Sodium Chloride (NaCl)ACS GradeStandard SupplierFor brine wash.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeStandard SupplierFor drying organic extracts.
Diethyl EtherACS GradeStandard SupplierFor precipitation/crystallization.
Round-bottom flaskAppropriate sizeStandard SupplierEquipped with a reflux condenser and magnetic stirrer.
Heating Mantle/Oil Bath---Standard SupplierFor controlled heating.

Safety Precautions :

  • 3,5-Dihalopyridines : Are toxic and irritants. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • DMF : Is a skin and respiratory irritant and is a suspected teratogen. Always handle in a fume hood.

  • High Temperatures : Use caution when heating the reaction mixture.

Step-by-Step Procedure
  • Reaction Setup : In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dichloropyridine (1.0 eq).

  • Addition of Reagents : Add anhydrous sodium sulfite (2.5 eq). The slight excess of the nucleophile helps to drive the reaction to completion.

  • Solvent Addition : Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.5 M.

  • Reaction Conditions : Heat the reaction mixture to 120-140 °C with vigorous stirring. The reaction progress should be monitored by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS). The reaction is anticipated to run for 12-24 hours.

  • Work-up :

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing deionized water (10x the volume of DMF used).

    • The desired product, pyridine-3,5-disulfonate sodium salt, is highly water-soluble. The starting material and monosubstituted intermediates may be less soluble.

    • Wash the aqueous solution with a non-polar organic solvent like ethyl acetate or dichloromethane (3x) to remove any unreacted starting material or non-polar impurities.

  • Isolation of Product :

    • The aqueous layer contains the sodium salt of pyridine-3,5-disulfonic acid. The product can be isolated by removing the water under reduced pressure (lyophilization is preferred if available) to yield the crude sodium salt.

    • Alternatively, acidification of the aqueous solution with concentrated HCl will protonate the sulfonate groups to sulfonic acids. This may cause precipitation if the sulfonic acid is not soluble, or it can be extracted with a very polar solvent or isolated via evaporation.

  • Purification : The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or isopropanol/water mixture.

Workflow Diagram

Protocol_Workflow A 1. Combine 3,5-Dihalopyridine and Sodium Sulfite in Flask B 2. Add Anhydrous DMF A->B C 3. Heat to 120-140 °C (12-24h) B->C D 4. Monitor by LC-MS/TLC C->D During Reaction E 5. Cool to Room Temp C->E After Completion F 6. Quench with Deionized Water E->F G 7. Organic Wash to Remove Starting Material F->G H 8. Isolate Product from Aqueous Layer (Evaporation) G->H I 9. Purify by Recrystallization H->I

Caption: Figure 2: Experimental Workflow

Results and Discussion: What to Expect

Yield and Purity : Yields for SNAr reactions can vary widely based on the specific substrate and reaction conditions. Typical yields could range from moderate to good (40-80%). Purity should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry. The high polarity of the product can make purification challenging.

Troubleshooting :

  • Low Conversion : If the reaction stalls, this could be due to insufficient temperature, inactive sulfite (due to moisture), or a less reactive halide (e.g., Br vs. Cl). Consider increasing the temperature or using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to improve the solubility and reactivity of the sulfite salt.

  • Monosubstitution : The presence of a significant amount of the monosubstituted intermediate (3-halo-5-sulfonate pyridine) indicates that the second substitution is sluggish. Extending the reaction time or increasing the temperature may be necessary.

  • Side Reactions : At high temperatures in DMF, decomposition of the solvent can occur. If significant decomposition is observed, consider an alternative high-boiling polar aprotic solvent such as DMSO or NMP.

Applications in Drug Development and Beyond

The 3,5-disubstituted pyridine scaffold is a valuable chemotype in the search for new therapeutic agents. For instance, compounds with this core have been investigated for their potent activity against drug-resistant Mycobacterium tuberculosis.[10] The introduction of two sulfonate groups can be used to:

  • Enhance Solubility : Improve the aqueous solubility and bioavailability of a drug candidate, which is a critical parameter in drug development.

  • Modulate Pharmacokinetics : The high polarity can alter the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule.

  • Provide a Scaffold for Prodrugs : The sulfonate groups can be converted to sulfonyl chlorides, which can then be reacted with amines or alcohols to form sulfonamides or sulfonate esters, respectively, which are common functional groups in many pharmaceuticals.[11][12]

Beyond pharmaceuticals, pyridine-3,5-disulfonic acid can serve as a highly functional organic linker for the synthesis of Metal-Organic Frameworks (MOFs), which have applications in gas storage, catalysis, and separation technologies.[3]

References

  • Friedrich, M., & Manolikakes, G. (n.d.).
  • Sulfonylation of substituted pyridines and other aza-heterocycles,...
  • Friedrich, M., & Manolikakes, G. (2021).
  • (n.d.).
  • Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide - Benchchem. (n.d.).
  • Pyridine-3,5-disulfonic Acid | 13069-04-0 - Benchchem. (n.d.).
  • Sulfite-catalyzed nucleophilic substitution reactions with thiamin and analogous pyrimidine donors proceed via an SNAE mechanism. (n.d.).
  • Sulfite-Catalyzed Nucleophilic Substitution Reactions with Thiamin and Analogous Pyrimidine Donors Proceed via an S N AE Mechanism - ResearchG
  • 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. (n.d.).
  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles - ChemRxiv. (n.d.).
  • Synthesis of pyridine-3-sulfonic acid - PrepChem.com. (n.d.).
  • Behmadi, H., Saadati, S. M., Roshani, M., & Ghaemy, M. (2009). Synthesis of new disulfonamides from different substituted diamino pyridines.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018, August 20).
  • US3267109A - 3, 5-pyridinedisulfonic acid - Google P
  • Nucleophilic arom
  • Sangu, K. G., Dusthackeer, V. N. A., Singh, V. K., Maykalwar, S., Krishna, E. V., Angayarkanni, B., Maitra, R., Chopra, S., Misra, S., & Rode, H. B. (n.d.).
  • Behmadi, H., Saadati, S. M., Roshani, M., & Ghaemy, M. (2009). Synthesis of new disulfonamides from different substituted diamino pyridines - SciELO.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6).
  • Sulfite-Catalyzed Nucleophilic Substitution Reactions with Thiamin and Analogous Pyrimidine Donors Proceed via an SNAE Mechanism - PubMed. (2022, October 7).
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis - Sarchem Labs. (n.d.).
  • Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles - Pen & Prosperity. (2025, June 15).
  • Recent Advances in Fused Heterocyclic Pyridine Compounds for Bioactive Anti-Inflammatory Drug Discovery - JournalsPub. (2024, July 26).

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Method

Application Note & Protocol Guide: Catalytic Hydrogenation of 3-Nitro-5-Sulfopyridine

Introduction: The Strategic Importance of 3-Amino-5-Sulfopyridine In the landscape of pharmaceutical and specialty chemical synthesis, the efficient production of highly functionalized intermediates is paramount. 3-Amino...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 3-Amino-5-Sulfopyridine

In the landscape of pharmaceutical and specialty chemical synthesis, the efficient production of highly functionalized intermediates is paramount. 3-Amino-5-sulfopyridine stands out as a critical building block, with its unique arrangement of amino and sulfonic acid groups on a pyridine scaffold. This structure is integral to the development of various active pharmaceutical ingredients (APIs), including sulfonamides and other targeted therapeutics.

The reduction of the nitro group in 3-nitro-5-sulfopyridine is the most direct route to this valuable amine. Among the available reduction methodologies, catalytic hydrogenation is overwhelmingly preferred for its high efficiency, excellent chemoselectivity, and favorable environmental profile, producing water as the sole stoichiometric byproduct.[1] This guide provides a comprehensive overview of field-proven protocols for this transformation, focusing on the underlying principles that govern catalyst selection, reaction optimization, and safe operational conduct.

The Chemical Transformation: A Mechanistic Overview

The core reaction involves the reduction of an aromatic nitro group to a primary amine using molecular hydrogen in the presence of a heterogeneous metal catalyst.

G cluster_0 3-Nitro-5-Sulfopyridine cluster_1 3-Amino-5-Sulfopyridine 3-nitro-5-sulfopyridine 3-amino-5-sulfopyridine 3-nitro-5-sulfopyridine->3-amino-5-sulfopyridine  H₂ (g) Catalyst (Pd/C or Raney Ni) Solvent, Temp, Pressure  

Caption: Catalytic reduction of 3-nitro-5-sulfopyridine.

The mechanism proceeds via a series of steps on the catalyst surface.[2] The metal catalyst adsorbs and dissociates molecular hydrogen into reactive atomic hydrogen. The nitroarene substrate also adsorbs onto the surface, where it undergoes stepwise reduction through intermediates like nitroso and hydroxylamine species before the final amine is formed and desorbed.[3]

Optimizing the Reaction: A Guide to Critical Parameters

The success of this hydrogenation hinges on the careful selection and control of several key experimental variables. The choice of each parameter is interdependent and should be guided by considerations of reaction rate, selectivity, safety, and cost.

Catalyst Selection: Palladium vs. Nickel

The two most common catalysts for this transformation are Palladium on Carbon (Pd/C) and Raney Nickel.[4]

  • Palladium on Carbon (Pd/C): Often the catalyst of choice for its high activity, allowing reactions to proceed under milder conditions (lower temperature and pressure).[5][6] It is generally robust but represents a higher initial cost.[6]

  • Raney Nickel: A cost-effective alternative made from a nickel-aluminum alloy.[6][7] It is also highly active but may require slightly more forcing conditions. It is pyrophoric and must be handled with extreme care, typically as a slurry in water or a suitable solvent.[7][8]

The sulfonic acid group on the pyridine ring is generally stable under these hydrogenation conditions and does not undergo hydrogenolysis.

Solvent System

The choice of solvent is critical for ensuring the solubility of the polar starting material, 3-nitro-5-sulfopyridine, and the resulting product.

  • Polar Protic Solvents: Water, ethanol, and methanol are excellent choices. They readily dissolve the substrate and product, facilitate hydrogen transport to the catalyst surface, and help dissipate the heat generated by this exothermic reaction.[9][10] An aqueous or alcoholic medium is standard for this type of transformation.

Hydrogen Pressure and Temperature

Pressure and temperature are the primary levers for controlling the reaction rate.

  • Hydrogen Pressure: Increasing the hydrogen pressure enhances its concentration in the solvent, thereby accelerating the reaction rate.[9][11] Typical laboratory-scale pressures range from 1 to 10 atmospheres (atm), while industrial processes may use higher pressures.

  • Temperature: The hydrogenation of nitro groups is highly exothermic.[12] While higher temperatures increase the reaction rate, they must be carefully controlled to prevent thermal runaway.[10][12] A typical range is from ambient temperature (20-25°C) to approximately 80°C. Starting the reaction at a lower temperature and allowing it to warm gently is a common practice.[12]

Comparative Protocol Parameters

The following table summarizes typical starting conditions for the hydrogenation of 3-nitro-5-sulfopyridine. These should be considered as starting points for optimization.

ParameterProtocol 1: Palladium on CarbonProtocol 2: Raney NickelRationale / Field Insight
Catalyst 5-10% Pd/C (wet, 50% water)Raney Nickel (slurry in water)Pd/C offers higher activity under milder conditions, while Raney Ni is a cost-effective choice.[6]
Catalyst Loading 1-5 mol % (dry basis)5-15 wt % vs. substrateLower loading is possible with the more active Pd/C. Raney Ni often requires a higher loading.
Solvent Water or MethanolWater or EthanolChoice depends on downstream processing. Water is non-flammable, while alcohols can aid solubility.
Substrate Conc. 0.1 - 0.5 M0.1 - 0.5 MHigher concentrations can improve throughput but require more efficient heat dissipation.
H₂ Pressure 3 - 5 bar (approx. 45-75 psi)5 - 10 bar (approx. 75-150 psi)Pd/C is efficient at lower pressures. Raney Ni may benefit from slightly higher pressure to achieve similar rates.[9]
Temperature 25 - 50 °C40 - 70 °CThe high exothermicity requires careful temperature control. Start at the lower end of the range.[12]
Reaction Time 2 - 8 hours4 - 12 hoursMonitor by HPLC or TLC for disappearance of starting material.
Expected Yield >95%>90%Both methods are highly efficient when optimized.

Detailed Experimental Protocols

Safety Precedence: All hydrogenation reactions must be conducted in a well-ventilated fume hood, behind a blast shield, and with strict exclusion of ignition sources.[8][10][12][13] Pressure equipment must be certified and regularly inspected.[12]

General Experimental Workflow

Caption: General workflow for catalytic hydrogenation.

Protocol 1: Reduction using Palladium on Carbon (Pd/C)
  • Reactor Setup: Assemble a suitable pressure reactor (e.g., Parr shaker or autoclave) equipped with a magnetic or mechanical stirrer, gas inlet/outlet, pressure gauge, and thermocouple. Perform a pressure leak test with nitrogen to 10 bar.[13]

  • Charging: Release the nitrogen pressure. To the reactor, add 3-nitro-5-sulfopyridine (1.0 eq) and the chosen solvent (e.g., water, ~10-20 mL per gram of substrate).

  • Inerting: Seal the reactor and purge the vessel by pressurizing with nitrogen to ~5 bar and venting three times to remove all oxygen.[12]

  • Catalyst Addition: Under a positive pressure of nitrogen, carefully add 5% Pd/C (wet, ~2 mol %) to the reaction mixture.

  • Hydrogenation: Seal the reactor again. Purge the headspace with hydrogen gas three times before pressurizing to the target pressure (e.g., 4 bar).

  • Reaction: Begin vigorous stirring and heat the mixture to the target temperature (e.g., 40°C). The reaction progress can be monitored by the cessation of hydrogen uptake or by analyzing aliquots via HPLC/TLC (after safely venting and purging with nitrogen).[14]

  • Work-up: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the hydrogen and purge the system thoroughly with nitrogen.[8]

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Crucially, the filter cake must be kept wet with water at all times to prevent the pyrophoric catalyst from igniting in air. [8][14] Wash the cake with additional solvent. The product can then be isolated from the combined filtrate, typically by pH adjustment to induce precipitation or by solvent removal and crystallization.

Protocol 2: Reduction using Raney Nickel
  • Reactor Setup & Charging: Follow steps 1 and 2 from the Pd/C protocol.

  • Inerting: Seal and purge the reactor with nitrogen as described in step 3.

  • Catalyst Addition: Raney Nickel is typically supplied as a slurry in water. Under a positive pressure of nitrogen, transfer the required amount of Raney Nickel slurry (~10 wt %) into the reactor using a cannula or wide-bore needle.

  • Hydrogenation: Seal the reactor. Purge with hydrogen three times before pressurizing to the target pressure (e.g., 8 bar).

  • Reaction: Begin vigorous stirring and heat to the target temperature (e.g., 60°C). Monitor the reaction as described previously.

  • Work-up & Isolation: Follow the same cool-down, venting, and purging procedures (steps 7 and 8) as the Pd/C protocol. The filtration of Raney Nickel must also be performed while keeping the catalyst cake wet to prevent ignition.[8]

Critical Safety Considerations

Hydrogenation reactions carry inherent risks that must be managed through rigorous protocols and engineering controls.

  • Hydrogen Flammability: Hydrogen gas is extremely flammable with a wide explosive range in air (4-76%).[8] All operations must be performed in an environment free of ignition sources.[12]

  • Pyrophoric Catalysts: Both Pd/C and Raney Nickel, especially after use, are highly pyrophoric and can ignite spontaneously upon exposure to air.[8][10] They must be handled under an inert atmosphere or as a wet slurry. Spent catalyst should be quenched by slowly adding it to a large volume of water and stored wet before disposal.[14]

  • Exothermic Nature: The reduction of a nitro group is a highly exothermic process. Inadequate cooling or too rapid addition of hydrogen can lead to a dangerous increase in temperature and pressure (thermal runaway).[10][12]

  • Pressure Systems: Only use equipment rated for the intended pressure. Ensure pressure relief valves and rupture discs are correctly installed and maintained.[12][13]

Conclusion

The catalytic hydrogenation of 3-nitro-5-sulfopyridine is a robust and scalable method for producing the pharmaceutically important intermediate 3-amino-5-sulfopyridine. Success relies on a principled approach to process development, with careful consideration given to the interplay between the catalyst, solvent, pressure, and temperature. While both Pd/C and Raney Nickel are effective catalysts, the final choice will depend on process economics and equipment capabilities. Above all, a steadfast commitment to safety protocols is non-negotiable for the successful and responsible execution of these powerful chemical transformations.

References

  • Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. Vertex AI Search.
  • Hydrogenation of Aromatic Nitrocompounds on Supported Mono- and Bimetallic Catalysts. Eurasian ChemTech Journal.
  • Hydrogenation Reaction Safety In The Chemical Industry. Chemical Engineering World.
  • HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Rasayan Journal of Chemistry.
  • Nitro Reduction - Common Conditions. Organic Chemistry Portal.
  • Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety.
  • A Head-to-Head Battle of Catalysts: Raney Nickel vs. Palladium-on-Carbon for Nitro Group Reduction. Benchchem.
  • Hydrogenation: How we can make it safer. H.E.L Group.
  • HYDROGENATION | FACT SHEET. Stanford Environmental Health & Safety.
  • Hydrogenation SOP. University of Wisconsin-Madison.
  • A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. Benchchem.
  • Reactivity of the nitro group on a pyridine ring. Benchchem.
  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters.
  • Catalytic Hydrogenation. ChemTalk.
  • Catalytic hydrogenation of nitroarenes into different products via different routes. ResearchGate.

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Application

Application Notes and Protocols for the Synthesis of Pyridine-3,5-disulfonic Acid via Bis-Diazotization of 3,5-Diaminopyridine

For Researchers, Scientists, and Drug Development Professionals Introduction Pyridine sulfonic acids are a class of compounds with significant potential in medicinal chemistry and materials science. Their unique electron...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine sulfonic acids are a class of compounds with significant potential in medicinal chemistry and materials science. Their unique electronic properties and ability to act as ligands or catalysts make them valuable building blocks in the synthesis of novel therapeutic agents and functional materials. This document provides a detailed guide to a proposed synthetic route for pyridine-3,5-disulfonic acid, starting from 3,5-diaminopyridine.

The described methodology involves a two-stage process: the initial bis-diazotization of 3,5-diaminopyridine to form a highly reactive bis(diazonium) salt intermediate, followed by a copper-catalyzed Sandmeyer-type reaction with a sulfur dioxide surrogate to yield the corresponding disulfonyl chloride. The final step is the hydrolysis of the disulfonyl chloride to the desired pyridine-3,5-disulfonic acid. This proposed pathway is constructed from established principles of diazotization and modern Sandmeyer-type reactions, offering a plausible alternative to the harsh conditions of direct pyridine sulfonation.

Extreme caution is advised throughout this procedure due to the potential instability of the bis(diazonium) intermediate.

Reaction Principle and Mechanism

The overall transformation can be conceptually divided into three key stages:

  • Bis-Diazotization: 3,5-Diaminopyridine is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0-5 °C) to convert both primary amino groups into diazonium salt functionalities. The process of diazotizing bifunctional aromatic amines is also known as tetrazotization.[1] The resulting pyridine-3,5-bis(diazonium) salt is a highly reactive intermediate and is not isolated.

  • Sandmeyer-Type Sulfonyl Chloride Formation: The in situ generated bis(diazonium) salt is then subjected to a copper-catalyzed reaction with a sulfur dioxide surrogate, such as DABCO-bis(sulfur dioxide) (DABSO). This Sandmeyer-type reaction facilitates the replacement of the diazonium groups with sulfonyl chloride moieties.[2][3] The aryl radical formed from the diazonium salt is trapped by sulfur dioxide, and subsequent reaction with a chloride source in the presence of a copper catalyst yields the sulfonyl chloride.[4]

  • Hydrolysis: The resulting pyridine-3,5-disulfonyl chloride is then hydrolyzed to the final product, pyridine-3,5-disulfonic acid. This is a standard transformation for aryl sulfonyl chlorides.[5]

Mechanistic Pathway

Reaction_Mechanism Figure 1: Proposed Reaction Pathway cluster_0 Stage 1: Bis-Diazotization cluster_1 Stage 2: Sandmeyer-Type Reaction cluster_2 Stage 3: Hydrolysis A 3,5-Diaminopyridine B Pyridine-3,5-bis(diazonium) Salt (in situ) A->B  NaNO₂, HCl  0-5 °C C Pyridine-3,5-disulfonyl Chloride B->C  DABSO (SO₂ surrogate)  Cu(I/II) Catalyst D Pyridine-3,5-disulfonic Acid C->D  H₂O

Caption: Proposed multi-stage synthesis of pyridine-3,5-disulfonic acid.

Experimental Protocols

Extreme caution and appropriate personal protective equipment (PPE), including a blast shield, are mandatory for the following procedures. Diazonium salts, particularly those of pyridine derivatives, can be explosive when isolated and are thermally unstable.[6] All reactions should be performed in a well-ventilated fume hood.

Part 1: Bis-Diazotization of 3,5-Diaminopyridine and Subsequent Sulfonyl Chloride Formation

This one-pot procedure details the in situ generation of the bis(diazonium) salt and its immediate use in the Sandmeyer-type reaction.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Stoichiometric Ratio
3,5-Diaminopyridine109.131.09 g101
Sodium Nitrite (NaNO₂)69.001.52 g222.2
Hydrochloric Acid (conc., 37%)36.465.0 mL~606
DABCO-bis(sulfur dioxide) (DABSO)240.285.77 g242.4
Copper(I) Chloride (CuCl)98.990.20 g20.2
Acetonitrile (anhydrous)41.0550 mL--
Deionized Water18.02As needed--
Ice-As needed--

Procedure:

  • Preparation of the Amine Salt Solution:

    • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 3,5-diaminopyridine (1.09 g, 10 mmol).

    • To this, add 20 mL of deionized water and concentrated hydrochloric acid (5.0 mL, ~60 mmol).

    • Stir the mixture until the diamine has completely dissolved.

    • Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.

  • Diazotization:

    • Prepare a solution of sodium nitrite (1.52 g, 22 mmol) in 10 mL of cold deionized water.

    • Slowly add the sodium nitrite solution dropwise to the stirred amine salt solution over 30-45 minutes, ensuring the temperature does not exceed 5 °C.[7]

    • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C. The formation of the bis(diazonium) salt is now complete. Do not attempt to isolate this intermediate.

  • Sandmeyer-Type Reaction:

    • In a separate flask, prepare a suspension of DABSO (5.77 g, 24 mmol) and copper(I) chloride (0.20 g, 2 mmol) in 30 mL of anhydrous acetonitrile.

    • Cool this suspension to 0-5 °C in an ice bath.

    • Slowly and carefully, add the cold bis(diazonium) salt solution from step 2 to the DABSO/CuCl suspension over 30-60 minutes. Vigorous gas evolution (N₂) will be observed. Maintain the temperature below 10 °C throughout the addition.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until gas evolution ceases.

  • Work-up and Isolation of Pyridine-3,5-disulfonyl Chloride:

    • Pour the reaction mixture into 200 mL of ice-water.

    • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude pyridine-3,5-disulfonyl chloride. Further purification can be achieved by column chromatography on silica gel if necessary. Note: Sulfonyl chlorides are sensitive to moisture and can hydrolyze.[8]

Part 2: Hydrolysis of Pyridine-3,5-disulfonyl Chloride to Pyridine-3,5-disulfonic Acid

Materials and Reagents:

Reagent/MaterialQuantity
Crude Pyridine-3,5-disulfonyl ChlorideFrom Part 1
Deionized Water50 mL
Sodium BicarbonateAs needed

Procedure:

  • Hydrolysis:

    • Transfer the crude pyridine-3,5-disulfonyl chloride to a round-bottom flask.

    • Add 50 mL of deionized water and heat the mixture to reflux for 1-2 hours, or until the organic material has completely dissolved.[5]

  • Isolation of Pyridine-3,5-disulfonic Acid:

    • Cool the reaction mixture to room temperature.

    • If the product crystallizes out upon cooling, it can be collected by filtration.

    • If the product remains in solution, the water can be removed under reduced pressure to yield the crude pyridine-3,5-disulfonic acid.

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as water-ethanol.

Safety and Handling

  • Explosion Hazard: Solid diazonium salts are shock-sensitive and can be explosive.[2] This protocol is designed for the in situ use of the diazonium salt in solution. NEVER attempt to isolate the diazonium salt as a solid.

  • Thermal Instability: Pyridinediazonium salts are known to be particularly unstable.[6] Strict temperature control below 5 °C during the diazotization step is critical to prevent decomposition.

  • Acid and Reagent Handling: Concentrated hydrochloric acid is corrosive. Handle it in a fume hood with appropriate PPE. Sodium nitrite is toxic and an oxidizing agent. DABSO is a source of sulfur dioxide, which is a toxic gas. Handle all chemicals with care and appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Gas Evolution: The diazotization and Sandmeyer reactions produce nitrogen and sulfur dioxide gas. Ensure adequate ventilation and perform the reaction in a fume hood.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete DiazotizationInsufficient acid or sodium nitrite; temperature too high.Ensure at least 3 equivalents of acid per amino group. Add sodium nitrite slowly and maintain temperature at 0-5 °C. Test for excess nitrous acid with starch-iodide paper.
Low Yield of Sulfonyl ChloridePremature decomposition of the diazonium salt; hydrolysis of the sulfonyl chloride during work-up.Maintain low temperatures throughout the diazotization and Sandmeyer reaction. Ensure all equipment and solvents for the work-up are dry.
Formation of Phenolic ByproductsReaction of the diazonium salt with water.Ensure the reaction is kept cold and that the Sandmeyer reaction is initiated promptly after the diazotization is complete.

Conclusion

The described protocol provides a detailed, albeit proposed, pathway for the synthesis of pyridine-3,5-disulfonic acid from 3,5-diaminopyridine. It leverages modern synthetic methods, such as the Sandmeyer-type reaction with a sulfur dioxide surrogate, to offer a potential alternative to traditional high-temperature sulfonation. The inherent instability of the diazonium intermediates necessitates strict adherence to the safety precautions outlined. This application note serves as a comprehensive guide for researchers venturing into the synthesis of novel pyridine-based compounds, emphasizing both the potential of the methodology and the critical importance of laboratory safety.

References

  • Allen, C. F. H., & Thirtle, J. R. (1946). The Diazotization of 2-Aminopyridine. Journal of the American Chemical Society, 68(5), 749–751.
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  • Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)
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  • Unacademy. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

  • Lesina, Y., Beysembay, P., & Kassanov, A. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization.
  • U.S. Patent No. 6,710,180 B2. (2004).
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  • Wang, Z., et al. (2018). A copper-catalyzed sulfonylative C–H bond functionalization from sulfur dioxide and aryldiazonium tetrafluoroborates. Organic Chemistry Frontiers, 5(10), 1599-1603.
  • Svobodová, M., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst.
  • Al-Jibori, S. A., et al. (2016). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. Journal of Applicable Chemistry, 5(4), 785-794.
  • Svobodová, M., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. Max-Planck-Gesellschaft. Retrieved from [Link]

  • Ye, S., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. ACS Chemical Health & Safety, 27(5), 297-301.
  • Filo. (2025, December 21). Explain the reaction involving aryl sulphonyl chloride. Retrieved from [Link]

  • Blencowe, P. R., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2 (pp. 227-257). The Royal Society of Chemistry.
  • Schofield, J., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 875–879.
  • Schotten, C., et al. (2018). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 22(9), 1210-1216.
  • Wang, Z., et al. (2018). Copper-Catalyzed Multicomponent Reaction of DABCO·(SO2)2, Alcohols, and Aryl Diazoniums for the Synthesis of Sulfonic Esters. The Journal of Organic Chemistry, 83(9), 5038-5046.
  • U.S. Patent No. CN112830892A. (2021). Synthesis method of pyridine-3-sulfonyl chloride.
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  • Organic Syntheses. (n.d.). CONGO RED. Retrieved from [Link]

  • Eureka. (2017, February 22). Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride. Retrieved from [Link]

  • Attia, A., Abo-Ghalia, M. H., & Abd el-Salam, O. I. (1995). Synthesis of 3,5-disubstituted pyridines as antimicrobial agents. Pharmazie, 50(7), 455-459.
  • ResearchGate. (n.d.). Synthesis of pyridine 3,5, dicarbonitriles with plausible mechanism. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-Aminopyridine-3-Sulfonic Acid

Topic: Separating 5-aminopyridine-3-sulfonic acid (Target) from 2,5-isomer impurities. Ticket ID: #PUR-PYR-3505 Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open Executive Summary Th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separating 5-aminopyridine-3-sulfonic acid (Target) from 2,5-isomer impurities. Ticket ID: #PUR-PYR-3505 Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open

Executive Summary

This guide addresses the purification of 5-aminopyridine-3-sulfonic acid (a 3,5-disubstituted pyridine) from its 2,5-isomer (typically 6-aminopyridine-3-sulfonic acid or 2-aminopyridine-5-sulfonic acid).

The core separation challenge lies in the zwitterionic nature of both species. However, they possess distinct electronic properties due to the position of the amino group relative to the pyridine nitrogen.

  • The 2,5-isomer (amino group ortho or para to ring nitrogen) is significantly more basic (pKa ~6.8) due to resonance stabilization.

  • The 3,5-isomer (target, amino group meta to ring nitrogen) is less basic (pKa ~6.0).

We exploit this


pKa to create a "pH solubility window" where the target precipitates as a neutral zwitterion while the impurity remains soluble as a cationic salt.
Module 1: Critical Analysis of Isomers

Before beginning purification, you must understand the physicochemical differences driving the separation.

FeatureTarget: 5-Aminopyridine-3-sulfonic acid Impurity: 2,5-Isomer (e.g., 6-amino-3-sulfonic) Implication
Substitution Pattern 3,5 (Meta / Meta)2,5 (Ortho / Para)Electronic Environment
Pyridine N Basicity (pKa) ~5.8 – 6.0 (Weaker Base)~6.8 – 7.0 (Stronger Base)Separation Handle
Isoelectric Point (pI) Lower (~3.0 - 3.5)Higher (~3.8 - 4.2)Precipitation pH
Solubility at pH 4.0 Low (Neutral Zwitterion)High (Partially Cationic)Purification Mechanism

Technical Insight: The amino group at the 2-position (impurity) donates electron density into the ring nitrogen via resonance, raising its basicity. The amino group at the 3-position (target) cannot resonate effectively with the ring nitrogen, making it less basic [1].

Module 2: The "pH Swing" Crystallization Protocol

Issue: "I cannot separate the isomers using standard organic extraction." Diagnosis: Both molecules are zwitterionic and insoluble in non-polar solvents (DCM, Hexane). You must use aqueous pH-controlled crystallization.

Step-by-Step Protocol

This method forces the impurity to remain in the mother liquor while the target crashes out.

  • Dissolution (Acidic Phase):

    • Suspend the crude mixture in Water (5 mL/g) .

    • Add Conc. HCl dropwise until the solution is clear and pH is < 1.0 .

    • Mechanism:[1][2] Both isomers are fully protonated (

      
       and Pyridine-
      
      
      
      ) and highly soluble.
  • Filtration (Clarification):

    • If any insoluble black tar remains, filter through Celite/Charcoal while acidic.

  • The "Selective Crash" (Neutralization):

    • Slowly add 20% NaOH or Ammonia while stirring vigorously.

    • STOP when pH reaches 3.2 – 3.5 .

    • Critical Control Point: Do NOT overshoot to pH 7.

    • Why? At pH 3.5, the Target (pKa ~6.0) is largely deprotonated at the pyridine ring, forming the insoluble neutral zwitterion (

      
       / Pyridine-
      
      
      
      is lost / Amine is neutral). The Impurity (pKa ~6.9) is still significantly protonated at the pyridine nitrogen, keeping it soluble as a cation.
  • Aging & Isolation:

    • Cool the slurry to 0–5°C for 2 hours.

    • Filter the precipitate (Target).[3][4]

    • Wash with cold water (minimal volume) followed by ethanol (to remove water).

    • Do not wash with acidic water (redissolves impurity) or basic water (redissolves target as anion).

PurificationWorkflow Start Crude Mixture (Target + 2,5-Impurity) Acidify Dissolve in Water + HCl (pH < 1.0) Start->Acidify Filter Filter Insolubles (Charcoal/Celite) Acidify->Filter AdjustPH Slowly add NaOH Target pH: 3.2 - 3.5 Filter->AdjustPH Precipitate Precipitation Event AdjustPH->Precipitate TargetSolid Precipitate: Target (3,5-Isomer) (Neutral Zwitterion) Precipitate->TargetSolid Insoluble at pH 3.5 Liquor Mother Liquor: Impurity (2,5-Isomer) (Cationic Salt) Precipitate->Liquor Soluble at pH 3.5

Figure 1: Selective crystallization workflow exploiting the basicity difference between the 3,5-target and 2,5-impurity.

Module 3: Ion Exchange Chromatography (Polishing)

Issue: "Recrystallization improved purity to 90%, but I need >98% for biological assays." Solution: Use Cation Exchange Chromatography (CEX) to separate based on binding strength.

Theory: Since the 2,5-impurity is more basic, it binds stronger to a cation exchange resin than the target.

Protocol:

  • Resin: Strong Acid Cation Exchanger (e.g., Dowex 50W-X8 or Amberlite IR-120).

  • Loading: Dissolve semi-pure product in 0.1 M HCl (ensure full protonation). Load onto column.

  • Elution Gradient:

    • Phase A: 0.1 M HCl (Both bind).

    • Phase B: Water (Slow increase in pH).

    • Phase C: 0.5 M HCl (Stripping).

    • Correction: Elute with increasing HCl concentration is standard for amino acids, but here we want to exploit pKa.

    • Better Elution: Use a pH gradient (Buffer pH 2.0

      
       pH 6.0).
      
  • Separation:

    • First Eluting Fraction (pH ~3-4): Target (Weaker base, releases first).

    • Second Eluting Fraction (pH ~5-6): Impurity (Stronger base, releases last).

Module 4: Troubleshooting & FAQs
Q1: My HPLC shows the peaks co-eluting. How do I analyze purity?

A: Standard C18 columns often fail to retain these polar zwitterions.

  • Solution: Use Ion-Pairing Chromatography .

  • Mobile Phase: Water + 0.1% TFA (or Heptafluorobutyric acid for stronger retention) / Acetonitrile.

  • Column: C18 AQ (Aqua) or Phenyl-Hexyl.

  • Alternative: HILIC Mode (Acetonitrile/Water/Ammonium Acetate pH 5.5). The isomers separate well on HILIC due to different hydration shells [2].

Q2: The product turns brown upon drying.

A: Aminopyridines are oxidation-sensitive.

  • Cause: Trace metal contamination or air oxidation of the amino group.

  • Fix: Perform the final recrystallization with 1% Sodium Metabisulfite or EDTA. Dry in a vacuum oven under

    
     at <50°C.
    
Q3: I overshot the pH to 7.0 and everything dissolved. What now?

A: At pH 7, both species are likely forming anionic sulfonates (depending on the specific pKa of the amino group, they might be neutral or anionic).

  • Fix: Do not panic. Simply add HCl dropwise to bring the pH back down to the 3.2–3.5 window . The "memory" of the solution is reset; precipitation will occur again.

Module 5: Analytical Decision Tree

Use this logic flow to validate your separation.

AnalysisTree Start Sample Isolated Check Check HPLC (C18) Start->Check Retention Retention < 2 min? Check->Retention MethodA Method A: Add Ion Pairing (0.1% HFBA) Retention->MethodA Yes (Too fast) MethodB Method B: Switch to HILIC (Ammonium Formate) Retention->MethodB Yes (Alternative) Resolution Resolution > 1.5? MethodA->Resolution MethodB->Resolution Success Validate Purity Resolution->Success Yes Fail Change pH of Buffer Resolution->Fail No Fail->MethodA Retry

Figure 2: Analytical method development guide for polar zwitterionic isomers.

References
  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry, 2, 165–314.

  • Sielc Technologies. (2010). HPLC Separation of Aminopyridine Isomers in Mixed-Mode Chromatography. Application Note.

  • Bayer AG. (1992). Process for the preparation of pyridine-3-sulfonic acids.[3][4][5][6] US Patent 5,082,944. (Describes pH-dependent isolation of pyridine sulfonic acids).

  • PubChem. (2025).[7] 3-Aminopyridine Compound Summary. (Provides pKa data for comparative basicity).

Sources

Optimization

Optimizing pH for isoelectric precipitation of pyridine sulfonic acids

Introduction: The Zwitterion Trap Welcome to the Technical Support Center. If you are working with pyridine sulfonic acids (e.g., 3-pyridinesulfonic acid, 636-73-7), you are likely struggling with a molecule that refuses...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Zwitterion Trap

Welcome to the Technical Support Center. If you are working with pyridine sulfonic acids (e.g., 3-pyridinesulfonic acid, 636-73-7), you are likely struggling with a molecule that refuses to precipitate despite hitting the "correct" pH.[1][2]

The Core Problem: Unlike carboxylic amino acids, pyridine sulfonic acids contain a strong acid (sulfonic, pKa < 0) and a weak base (pyridine nitrogen, pKa ~3.2). This creates a "Zwitterion Trap."[1][2] In water, the molecule is almost never uncharged; it exists as a highly soluble dipole.[2]

This guide moves beyond simple pH adjustment to a Solubility Minimum Strategy involving ionic strength control and antisolvent engineering.[1][2]

Module 1: The Theoretical Framework (FAQ)

Q1: I calculated the pI as (pKa1 + pKa2) / 2. Why isn't my product precipitating at this pH?

A: The standard isoelectric point (pI) formula fails here because the sulfonic acid group is effectively a "spectator" in terms of protonation—it remains deprotonated (


) across the entire workable pH range (0–14).[1][2]
  • The Reality: You are not balancing two dynamic groups.[1][2] You are managing one dynamic group (the Pyridine Nitrogen).[1][2]

  • The Goal: You need to protonate the nitrogen (

    
    ) to balance the permanent sulfonate charge (
    
    
    
    ).[1][2]
  • Target pH: The solubility minimum occurs when the concentration of the Zwitterion (

    
    )  is maximized.[1][2] This happens typically at pH 2.5 – 3.0 .[1][2]
    
    • Above pH 3.5:[1][3] The nitrogen deprotonates, forming a soluble Anion.[2]

    • Below pH 1.0:[1] Excess mineral acid increases ionic strength ("Salting In"), keeping the product soluble.

Q2: Why does my product "oil out" instead of crystallizing?

A: Oiling out (liquid-liquid phase separation) occurs when the zwitterion concentration is high, but the energy barrier to form a crystal lattice is too high.[1][2] This is common because:

  • High Solubility: Water molecules bind tightly to the charged zwitterion.[1][2]

  • Impurity Interference: Inorganic salts (NaCl, Na₂SO₄) disrupt lattice formation.[1][2] Fix: You must induce nucleation before the oil phase forms by using a slow antisolvent ramp (see Module 2).[1][2]

Module 2: The "Gold Standard" Experimental Protocol

This protocol assumes you are starting with a reaction mixture (e.g., sodium salt of pyridine sulfonic acid) in water.[2][4]

Phase 1: Concentration & Acidification
  • Concentrate: Evaporate the aqueous reaction mixture to the minimum stirrable volume. High water volume is the enemy.[1][2]

  • Acid Selection: Use Hydrochloric Acid (HCl) rather than Sulfuric Acid.

    • Reasoning: NaCl (byproduct) is more soluble in ethanol (the antisolvent) than Na₂SO₄, making it easier to wash away later.

  • The pH Adjustment:

    • Cool the solution to 20°C .

    • Slowly add 6M HCl until you reach pH 2.8 – 3.0 .[1][2]

    • Note: Do not overshoot to pH 1.[1][2] If you do, back-titrate with NaOH.[1][2]

Phase 2: The Antisolvent Crystallization
  • Antisolvent: Use Ethanol (absolute) or Isopropanol (IPA) .[1][2]

  • The "Dropwise" Rule:

    • Add the alcohol extremely slowly to the aqueous concentrate.

    • Ratio: Target a final solvent ratio of 3:1 to 5:1 (Alcohol:Water).

  • Temperature Ramp:

    • Once the solution turns cloudy (nucleation), stop stirring and let it sit at room temperature for 30 mins.

    • Cool gradually to 4°C over 2 hours. Rapid cooling traps salt.[1][2]

Phase 3: Isolation
  • Filtration: Filter the white crystalline solid.

  • The Wash (Critical): Wash the cake with cold 90% Ethanol .

    • Why? 100% Ethanol might not remove residual NaCl. 90% Ethanol has enough water to dissolve inorganic salts but keeps the organic zwitterion precipitated.[1][2]

Module 3: Troubleshooting Guide

SymptomProbable CauseCorrective Action
No Precipitate Volume of water is too high.[1][2]Evaporate water until the solution is viscous, then re-add antisolvent.[2]
Sticky/Oily Product Added antisolvent too fast or Temp too high.[1][2]Re-dissolve in min. water.[1][2] Add seed crystals . Add ethanol at 0.5 mL/min.
High Ash Content (>1%) Trapped inorganic salts (NaCl/Na₂SO₄).[1][2]Recrystallization: Dissolve in hot water (80°C), filter hot (remove insoluble dust), then add Ethanol.
Low Yield pH is too high (>4) or too low (<1).[1][2]Adjust pH strictly to 2.8–3.0 . Check pH meter calibration (high salt errors).

Module 4: Visualization & Logic

Diagram 1: pH-Dependent Speciation & Solubility

This diagram illustrates why pH 2.8–3.0 is the "Sweet Spot" for precipitation.[1][2]

Speciation cluster_target PRECIPITATION ZONE Cation Cationic Form (Soluble) [N+ / SO3H] Zwitterion Zwitterionic Form (Min. Solubility) [N+ / SO3-] Cation->Zwitterion pH > 0 (Deprotonation of SO3H) Zwitterion->Cation pH < 0 Anion Anionic Form (Soluble) [N / SO3-] Zwitterion->Anion pH > 3.2 (Deprotonation of NH+) Anion->Zwitterion Acidify to pH ~3.0

Caption: The solubility window is narrow. We target the Zwitterion (Green) by acidifying the Anion (Blue) just enough to protonate the nitrogen, but not the sulfonate.[2]

Diagram 2: Purification Workflow Decision Tree

Workflow Start Crude Reaction Mixture (Aq. Solution) Conc Concentrate to Viscous Syrup Start->Conc Acidify Acidify to pH 2.8 - 3.0 (Use HCl) Conc->Acidify Check Precipitate Formed? Acidify->Check Yes Filter & Wash (90% EtOH) Check->Yes Yes No Add Antisolvent (Ethanol/IPA) Check->No No Final Pure Pyridine Sulfonic Acid Yes->Final Oil Forms Oil? No->Oil Seed Add Seed Crystal Slow Stirring Oil->Seed Yes Cool Cool to 4°C Oil->Cool No Seed->Cool Cool->Yes

Caption: Decision matrix for handling aqueous reaction mixtures. Note the intervention for "Oiling Out."

References

  • National Center for Biotechnology Information. "3-Pyridinesulfonic Acid (CID 69468) - Physical Properties."[1][2] PubChem Compound Summary. [Link]

  • Perreault, H., et al. "A Solubility Comparison of Neutral and Zwitterionic Polymorphs."[1][2] Crystal Growth & Design, vol. 14, no.[2] 3, 2014. [Link]

  • Rütgers Organics GmbH. "Process for the Preparation of Pyridine-3-Sulfonic Acids." U.S. Patent 5,082,944, Jan 21, 1992.[2]

  • Williams, R. "pKa Data Compiled by R. Williams."[1][2][5] Organic Chemistry Data, p. 25 (Pyridine Derivatives). [Link]

Sources

Troubleshooting

Troubleshooting low solubility of 3,5-disubstituted pyridines in NMR solvents

Technical Support Center: Heterocycle Solubility Hub Ticket Subject: Resolving Insolubility of 3,5-Disubstituted Pyridines in NMR Solvents Assigned Specialist: Senior Application Scientist, Structural Chemistry Division...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Heterocycle Solubility Hub Ticket Subject: Resolving Insolubility of 3,5-Disubstituted Pyridines in NMR Solvents Assigned Specialist: Senior Application Scientist, Structural Chemistry Division

Executive Summary

You are likely facing this issue because 3,5-disubstituted pyridines possess a "perfect storm" of structural features: high symmetry and strong intermolecular


-

stacking. This results in high crystal lattice energy that standard lipophilic solvents (like CDCl

) cannot overcome.

This guide provides a tiered troubleshooting protocol, moving from physical modulation (Tier 1) to chemical modification (Tier 2), ensuring you obtain high-resolution data without decomposing your sample.

Diagnostic Workflow: The Solubility Decision Matrix

Before wasting deuterated solvents, follow this logic flow to determine the correct solvent system.

SolubilityMatrix Start Start: 3,5-Disubstituted Pyridine CDCl3 Attempt CDCl3 Start->CDCl3 Check1 Soluble? CDCl3->Check1 DMSO Switch to DMSO-d6 Check1->DMSO No (Precipitate/Haze) Success Acquire Spectrum Check1->Success Yes Check2 Soluble? DMSO->Check2 Heat Apply Heat (40-80°C) Check2->Heat No (Viscous/Broad Lines) Check2->Success Yes Check3 Resolved? Heat->Check3 TFA Add TFA-d or TFA (The 'Acid Trick') Check3->TFA No (Still Insoluble) Check3->Success Yes TFA->Success Protonated Species Formed

Figure 1: Logical decision tree for solvent selection, prioritizing non-destructive methods before chemical modification.

Tier 1: Physical Modulation (Thermodynamics & Kinetics)

If your sample is "gummy" or shows broad lines in DMSO-d


, the issue is likely viscosity-induced correlation time (

) broadening
, not just pure insolubility.
Protocol A: High-Temperature Acquisition

Why it works: Heating DMSO reduces its viscosity (from 2.0 cP at 25°C to ~0.7 cP at 60°C), sharpening lines and increasing the kinetic solubility limit.

  • Preparation: Dissolve 5–10 mg of sample in 0.6 mL DMSO-d

    
    .
    
  • Safety Check: Ensure the NMR tube is free of scratches. Cap tightly to prevent evaporation/concentration changes.

  • Instrument Setup:

    • Set Variable Temperature (VT) unit to 333 K (60°C) .

    • Wait 10 minutes for thermal equilibrium inside the probe.

    • Re-shim and Re-tune: Heating changes the magnetic susceptibility of the coil/sample interface.

  • Acquisition: Run a standard proton scan.

  • Limit: Do not exceed 100°C (373 K) on standard probes without checking specifications.

Technical Note: If peaks sharpen but intensity remains low, you have reached the saturation limit. Proceed to Tier 2.

Tier 2: Chemical Modification (The "Acid Trick")

This is the definitive solution for stubborn pyridines. 3,5-disubstituted pyridines are weak bases. By protonating the ring nitrogen, you convert the neutral, stacking-prone molecule into a pyridinium salt . Ionic species generally have much higher solubility in polar solvents due to favorable ion-dipole interactions.

Protocol B: In-Situ Acidification with TFA

Reagent: Trifluoroacetic acid-d (TFA-d) is preferred, but standard TFA (H-form) is acceptable if you ignore the exchangeable proton region (11–14 ppm).

  • Initial State: Start with your cloudy/precipitated sample in DMSO-d

    
     or CDCl
    
    
    
    .
  • Titration: Add 10–20

    
    L  of TFA directly to the NMR tube.
    
  • Mixing: Invert the tube 3–4 times. The solution should clarify immediately.

  • Acquisition: Lock and shim. Note that the lock signal may dip slightly due to the polarity change.

CRITICAL DATA INTERPRETATION WARNING: Protonation drastically alters the electronic environment.

  • Deshielding Effect: Expect ring protons to shift downfield (higher ppm) by 0.5 – 1.5 ppm due to the positive charge on the nitrogen withdrawing electron density [1].

  • Reference Data: When publishing, you must explicitly state: "Spectra acquired in DMSO-d

    
     with added TFA."
    

Comparative Solvent Data

Use this table to evaluate trade-offs before selecting a solvent system.

Solvent SystemSolubility Power (Pyridines)Viscosity (cP @ 25°C)Key Disadvantage
CDCl

Low0.54 (Excellent)Fails for polar substituents (COOH, CONH

).
DMSO-d

High2.00 (High)Hygroscopic; broadens peaks; difficult to recover sample [2].
MeOD (Methanol-d

)
Medium0.54 (Excellent)Exchangeable protons (NH/OH) disappear.
TFA-d (Neat or Additive)Very High 0.80Corrosive; shifts peaks; expensive.
D

O + NaOD
High (for Acids)1.00Precipitates lipophilic derivatives; hydrolysis risk.

Frequently Asked Questions (FAQs)

Q1: My 3,5-disubstituted pyridine has a carboxylic acid group. Should I use D


O/NaOD? 
  • Answer: Only if the rest of the molecule is hydrophilic. If you have lipophilic groups (phenyl rings, long chains) at the 3 or 5 positions, D

    
    O will cause the "greasy" middle to precipitate even if the head group is ionized. Recommendation:  Stick to DMSO-d
    
    
    
    .

Q2: I added TFA and my peaks moved. How do I know it's still my compound?

  • Answer: The coupling constants (

    
    -values) usually remain stable even if chemical shifts (
    
    
    
    ) change. 3,5-disubstituted pyridines typically show a distinct
    
    
    Hz (meta-coupling) between the H2 and H6 protons. Verify this splitting pattern persists [3].

Q3: Can I recover my sample after using DMSO or TFA?

  • Answer:

    • From DMSO: Difficult. Requires lyophilization (freeze-drying) or extensive aqueous workup (extraction).

    • From TFA: Evaporate under a stream of nitrogen (in a fume hood). Neutralize the residue with saturated NaHCO

      
       during workup to restore the free base.
      

Q4: Why not just use Acetone-d


? 
  • Answer: Acetone is excellent for resolution (low viscosity) but generally has poor solvating power for high-melting-point aromatics compared to DMSO. It is worth a quick try (Tier 1), but rarely solves true insolubility issues.

References

  • Glenn Facey. (2014).[1] Chemical Exchange Agents to Simplify NMR Spectra. University of Ottawa NMR Blog. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Chapter 4: Structure Elucidation. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Analysis of 5-aminopyridine-3-sulfonic acid

This guide provides an in-depth analysis of the ¹H NMR spectrum of 5-aminopyridine-3-sulfonic acid, a crucial pyridine derivative in pharmaceutical and materials science research. We will delve into the expected spectral...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum of 5-aminopyridine-3-sulfonic acid, a crucial pyridine derivative in pharmaceutical and materials science research. We will delve into the expected spectral features and compare this primary analytical technique with alternative methods such as ¹³C NMR, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the structural characterization of this and similar molecules.

The Pivotal Role of ¹H NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in organic chemistry for the unambiguous determination of molecular structure in solution.[1][2] The technique is non-destructive and provides rich information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[3] For a molecule like 5-aminopyridine-3-sulfonic acid, ¹H NMR allows for the precise mapping of its aromatic protons, providing invaluable insights into the electronic effects of the amino and sulfonic acid substituents on the pyridine ring.

Predicted ¹H NMR Spectrum of 5-aminopyridine-3-sulfonic acid

Due to the limited availability of experimental spectra in public databases, a predicted ¹H NMR spectrum was generated to facilitate this analysis. The prediction is based on established substituent effects on the chemical shifts of aromatic protons. The amino group (-NH₂) is a strong electron-donating group, which tends to shield aromatic protons, shifting their signals to a lower chemical shift (upfield).[4] Conversely, the sulfonic acid group (-SO₃H) is a strong electron-withdrawing group, deshielding the aromatic protons and moving their signals to a higher chemical shift (downfield).

The predicted chemical shifts (δ) and coupling constants (J) for the three aromatic protons of 5-aminopyridine-3-sulfonic acid are presented below.

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
H-28.5DoubletJ(H2, H6) = 2.0
H-47.8Doublet of DoubletsJ(H4, H6) = 2.5, J(H4, H2) = 0.5
H-68.8DoubletJ(H6, H4) = 2.5

Expert Interpretation:

The proton at the C-6 position is predicted to be the most deshielded (highest chemical shift) due to its ortho position relative to the electron-withdrawing sulfonic acid group and its para position to the electron-donating amino group, where the resonance effect of the latter is less pronounced. The proton at C-2 is also significantly deshielded, being ortho to the electronegative nitrogen of the pyridine ring. The proton at C-4 is expected to be the most shielded of the three, as it is ortho to the electron-donating amino group. The predicted coupling constants are typical for meta and para couplings in a pyridine ring.

Experimental Protocol: ¹H NMR Sample Preparation

A well-prepared sample is critical for obtaining a high-quality NMR spectrum.[5][6] The following protocol is recommended for the analysis of 5-aminopyridine-3-sulfonic acid.

Materials:

  • 5-aminopyridine-3-sulfonic acid (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, D₂O), 0.6-0.7 mL

  • 5 mm NMR tube

  • Vortex mixer

  • Pipette

Procedure:

  • Weigh 5-10 mg of 5-aminopyridine-3-sulfonic acid and place it in a clean, dry vial.

  • Add 0.6-0.7 mL of the chosen deuterated solvent to the vial. DMSO-d₆ is often a good choice for sulfonic acids due to its ability to dissolve polar compounds and its non-exchangeable proton signal.

  • Vortex the mixture until the sample is completely dissolved. Visually inspect for any suspended particles.

  • If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette.

  • Carefully transfer the clear solution into a 5 mm NMR tube.

  • Cap the NMR tube securely and wipe the outside clean before inserting it into the spectrometer.

Caption: A streamlined workflow for preparing a high-quality NMR sample.

Comparative Analysis with Alternative Spectroscopic Techniques

While ¹H NMR is a powerful tool, a comprehensive characterization of 5-aminopyridine-3-sulfonic acid benefits from the application of complementary analytical techniques.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, these experiments are less sensitive than ¹H NMR but offer valuable structural information.

Comparison with 3-aminopyridine and pyridine-3-sulfonic acid:

CompoundC-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)
3-aminopyridine~140~147~124~124~140
Pyridine-3-sulfonic acid~152~136~125~142~150
5-aminopyridine-3-sulfonic acid (Predicted) ~145~138~120~150~148

The predicted ¹³C chemical shifts for 5-aminopyridine-3-sulfonic acid reflect the combined electronic effects of the substituents. The carbon bearing the amino group (C-5) is significantly shielded compared to the corresponding carbon in pyridine, while the carbon attached to the sulfonic acid group (C-3) is deshielded.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule based on their characteristic vibrational frequencies.[7][8]

Predicted FT-IR Absorptions for 5-aminopyridine-3-sulfonic acid:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (sulfonic acid)Stretching3000-2500 (broad)
N-H (amine)Stretching3500-3300 (two bands)
Aromatic C-HStretching3100-3000
C=C, C=N (aromatic ring)Stretching1600-1450
S=O (sulfonic acid)Asymmetric & Symmetric Stretching1250-1120 and 1080-1010
C-N (amine)Stretching1340-1250
S-O (sulfonic acid)Stretching700-600

The FT-IR spectrum is expected to be dominated by a broad O-H stretch from the sulfonic acid and the characteristic sharp N-H stretching bands of the primary amine. The strong S=O stretching absorptions are also key identifiers.[9]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[10][11]

Predicted Mass Spectrum of 5-aminopyridine-3-sulfonic acid:

  • Molecular Ion (M⁺): m/z 174

  • Key Fragmentation Pathways:

    • Loss of SO₃ (80 Da) to give an aminopyridinyl radical cation at m/z 94.

    • Loss of the sulfonic acid group radical (•SO₃H, 81 Da) to give an aminopyridine cation at m/z 93.

    • Fragmentation of the pyridine ring, leading to smaller charged species.

The fragmentation of aromatic sulfonic acids often involves the loss of SO₂ or SO₃.[2][12] The aminopyridine fragment is expected to be a stable and prominent ion in the mass spectrum.

Predicted MS Fragmentation Pathway 5-aminopyridine-3-sulfonic acid (m/z 174) 5-aminopyridine-3-sulfonic acid (m/z 174) Aminopyridinyl radical cation (m/z 94) Aminopyridinyl radical cation (m/z 94) 5-aminopyridine-3-sulfonic acid (m/z 174)->Aminopyridinyl radical cation (m/z 94) - SO3 Aminopyridine cation (m/z 93) Aminopyridine cation (m/z 93) 5-aminopyridine-3-sulfonic acid (m/z 174)->Aminopyridine cation (m/z 93) - •SO3H Further Fragmentation Further Fragmentation Aminopyridinyl radical cation (m/z 94)->Further Fragmentation

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 5-Aminopyridine-3-Sulfonic Acid

This guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pattern of 5-aminopyridine-3-sulfonic acid. As a molecule combining the structural features of an aminopyridine and a sulfonic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pattern of 5-aminopyridine-3-sulfonic acid. As a molecule combining the structural features of an aminopyridine and a sulfonic acid, its behavior in a mass spectrometer is of significant interest to researchers in drug development and materials science. This document offers a predictive guide based on established fragmentation principles of related compounds, complete with detailed experimental protocols and a comparative analysis of different ionization techniques.

Introduction to 5-Aminopyridine-3-Sulfonic Acid and its Mass Spectrometric Analysis

5-Aminopyridine-3-sulfonic acid (C₅H₆N₂O₃S, Molecular Weight: 174.18 g/mol ) is a heterocyclic aromatic compound.[1][2] Its structure, featuring a basic amino group and an acidic sulfonic acid group, imparts amphoteric properties.[2] Understanding the fragmentation pattern of this molecule is crucial for its unambiguous identification and characterization in complex matrices. Mass spectrometry, a powerful analytical technique, provides detailed structural information by ionizing molecules and analyzing the mass-to-charge ratio of the resulting fragments.[3]

This guide will explore the predicted fragmentation pathways of 5-aminopyridine-3-sulfonic acid under various ionization conditions, offering insights into the stability of its molecular ion and the characteristic neutral losses and fragment ions that can be expected.

Predicted Fragmentation Pathways

Due to the absence of published mass spectra for 5-aminopyridine-3-sulfonic acid, the following fragmentation pathways are predicted based on the known mass spectrometric behavior of aminopyridines, aromatic sulfonic acids, and related compounds.[4][5][6]

Electrospray Ionization (ESI)

Electrospray ionization is a soft ionization technique suitable for polar and ionic compounds.[5][7] Given the acidic nature of the sulfonic acid group and the basicity of the amino group and pyridine nitrogen, 5-aminopyridine-3-sulfonic acid can be analyzed in both positive and negative ion modes.

In negative ion mode, deprotonation of the sulfonic acid group is expected, yielding a prominent [M-H]⁻ ion at m/z 173. The fragmentation of this precursor ion is likely to proceed through the following key pathways:

  • Loss of SO₃: A characteristic fragmentation of sulfonic acids is the neutral loss of sulfur trioxide (SO₃, 80 Da), leading to the formation of a 5-aminopyridinyl anion at m/z 93.[8][9] This is often a dominant fragmentation pathway.

  • Loss of HSO₃: The loss of the entire sulfonic acid group as a bisulfite radical (HSO₃•, 81 Da) could also occur, though typically less favorable than the loss of SO₃. This would also result in a fragment at m/z 92.

  • Ring Cleavage: Subsequent fragmentation of the aminopyridine ring structure may occur at higher collision energies, leading to smaller fragment ions.

G M_H [M-H]⁻ m/z 173 frag1 5-aminopyridinyl anion m/z 93 M_H->frag1 - SO₃ (80 Da) frag2 [C₅H₅N₂]⁻ m/z 92 M_H->frag2 - HSO₃• (81 Da)

In positive ion mode, protonation can occur at either the amino group or one of the pyridine nitrogen atoms, forming the [M+H]⁺ ion at m/z 175. The fragmentation of this ion is anticipated to involve:

  • Loss of SO₂: The loss of sulfur dioxide (SO₂, 64 Da) from the protonated molecule could occur, leading to a fragment ion at m/z 111.

  • Loss of H₂O: The presence of the sulfonic acid group may facilitate the loss of a water molecule (H₂O, 18 Da), particularly if protonation occurs on the sulfonic acid group, resulting in a fragment at m/z 157.

  • Loss of the Sulfonic Acid Group: The neutral loss of the entire sulfonic acid group (H₂SO₃, 82 Da) could lead to the formation of a protonated 5-aminopyridine ion at m/z 93.

  • Alpha-Cleavage: Cleavage of the C-S bond, alpha to the pyridine ring, could result in the loss of SO₃H• (81 Da), yielding a pyridinium cation at m/z 94.

G M_H_pos [M+H]⁺ m/z 175 frag1_pos [C₅H₇N₂O]⁺ m/z 111 M_H_pos->frag1_pos - SO₂ (64 Da) frag2_pos [C₅H₅N₂SO₂]⁺ m/z 157 M_H_pos->frag2_pos - H₂O (18 Da) frag3_pos [C₅H₇N₂]⁺ m/z 93 M_H_pos->frag3_pos - H₂SO₃ (82 Da) frag4_pos [C₅H₆N₂]⁺• m/z 94 M_H_pos->frag4_pos - •SO₃H (81 Da)

Electron Ionization (EI)

Electron ionization is a hard ionization technique that typically induces more extensive fragmentation.[10][11] While less common for highly polar compounds like sulfonic acids, understanding its potential fragmentation can be valuable.

The molecular ion (M⁺•) at m/z 174 is expected to be observed, although its abundance may be low. Key fragmentation pathways would likely include:

  • Loss of •OH: Loss of a hydroxyl radical (•OH, 17 Da) from the sulfonic acid group to form an ion at m/z 157.

  • Loss of SO₂: Cleavage of the C-S bond with the loss of sulfur dioxide (SO₂, 64 Da) to yield a radical cation at m/z 110.

  • Loss of the Sulfonic Acid Group: Loss of the •SO₃H radical (81 Da) to generate the 5-aminopyridine radical cation at m/z 93.

  • Pyridine Ring Fragmentation: Subsequent fragmentation of the pyridine ring would lead to characteristic ions, such as the loss of HCN (27 Da).[12][13]

Comparative Analysis of Ionization Techniques

Ionization TechniqueExpected Molecular IonKey Fragmentation PathwaysSuitability for 5-aminopyridine-3-sulfonic acid
Negative Ion ESI [M-H]⁻ (m/z 173)- Loss of SO₃ (dominant) - Loss of HSO₃•High: Ideal for sensitive detection due to the acidic sulfonic acid group.[5] Provides clear, interpretable spectra.
Positive Ion ESI [M+H]⁺ (m/z 175)- Loss of SO₂ - Loss of H₂O - Loss of H₂SO₃ - Loss of •SO₃HModerate to High: Useful for confirmation and complementary fragmentation data.
Electron Ionization (EI) M⁺• (m/z 174)- Loss of •OH - Loss of SO₂ - Loss of •SO₃H - Ring fragmentationLow: Not ideal due to the high polarity and potential for excessive fragmentation, which may lead to the absence of a clear molecular ion.[5]

Experimental Protocols

The following protocols provide a starting point for the mass spectrometric analysis of 5-aminopyridine-3-sulfonic acid. Optimization may be required based on the specific instrumentation used.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of 5-aminopyridine-3-sulfonic acid in a suitable solvent such as methanol or a mixture of water and methanol (50:50, v/v).

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

G cluster_0 LC System cluster_1 Mass Spectrometer Sample Sample HPLC_Column HPLC_Column Sample->HPLC_Column Mobile Phase MS MS HPLC_Column->MS Ion_Source Ion_Source MS->Ion_Source Ionization Mass_Analyzer Mass_Analyzer Ion_Source->Mass_Analyzer m/z Separation Detector Detector Mass_Analyzer->Detector Data_System Data_System Detector->Data_System Signal

Liquid Chromatography Parameters:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 1-5 µL.

Mass Spectrometry Parameters (ESI):

  • Ionization Mode: Negative and Positive.

  • Capillary Voltage: 3.0-4.0 kV.

  • Cone Voltage: 20-40 V.

  • Source Temperature: 120-150 °C.

  • Desolvation Temperature: 350-450 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600-800 L/hr.

  • Collision Energy (for MS/MS): Ramp from 10-40 eV to observe a range of fragments.

Conclusion

This guide provides a detailed, predictive framework for understanding the mass spectrometric fragmentation of 5-aminopyridine-3-sulfonic acid. By leveraging established fragmentation patterns of analogous structures, we can anticipate the key fragment ions and neutral losses under different ionization conditions. The presented experimental protocols offer a robust starting point for researchers seeking to analyze this compound. Negative ion mode ESI-MS is recommended as the primary technique for sensitive and structurally informative analysis, with positive ion mode serving as a valuable confirmatory method. This comprehensive approach ensures a high degree of confidence in the identification and characterization of 5-aminopyridine-3-sulfonic acid in various research and development settings.

References

  • Benchchem. (n.d.). Application Note: Mass Spectrometry Analysis of N-(2-Aminopyrimidin-4-yl)acetamide Fragmentation.
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  • Šimánek, V., & Havlíček, V. (1999). Analysis of sulphonated dyes and intermediates by electrospray mass spectrometry. Dyes and Pigments, 43(2), 127-137.
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  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
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Validation

A Senior Application Scientist's Guide to Distinguishing 5-Aminopyridine-3-Sulfonic Acid and 4-Aminopyridine-3-Sulfonic Acid

For researchers, scientists, and professionals in drug development, the precise identification of constitutional isomers is a critical step that underpins the reliability and reproducibility of their work. In the realm o...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise identification of constitutional isomers is a critical step that underpins the reliability and reproducibility of their work. In the realm of pyridine chemistry, 5-aminopyridine-3-sulfonic acid and 4-aminopyridine-3-sulfonic acid represent a classic analytical challenge. Their identical molecular formula (C₅H₆N₂O₃S) and mass (174.18 g/mol ) necessitate a multi-faceted analytical approach for unambiguous differentiation. This guide provides an in-depth comparison of these two isomers, offering experimental insights and robust methodologies to ensure their accurate identification.

The Challenge: Subtle Structural Differences with Significant Implications

The core of the challenge lies in the positional difference of the amino group on the pyridine ring. This seemingly minor variation gives rise to distinct electronic and steric environments, which in turn influence the physicochemical properties and spectroscopic signatures of each molecule. For instance, the relative positions of the electron-donating amino group and the electron-withdrawing sulfonic acid group impact the overall dipole moment, polarity, and basicity of the compounds. These differences, though subtle, are the key to their analytical separation and identification.

Physicochemical Properties: A Comparative Overview

A foundational step in distinguishing between these isomers is to understand their fundamental physicochemical properties. While experimental data for 5-aminopyridine-3-sulfonic acid is less prevalent in publicly available literature, we can predict its properties based on established chemical principles and compare them with the known data for the 4-amino isomer.

Property5-Aminopyridine-3-sulfonic acid4-Aminopyridine-3-sulfonic acidRationale for Differences
Molecular Formula C₅H₆N₂O₃SC₅H₆N₂O₃SIdentical
Molecular Weight 174.18 g/mol 174.18 g/mol [1][2][3]Identical
CAS Number 62009-35-2[4]29452-57-1[1][2]Unique identifiers
Predicted pKa Lower than 4-amino isomerHigher than 5-amino isomerThe 4-amino group, being para to the ring nitrogen, has a stronger electron-donating resonance effect, increasing the basicity of the ring nitrogen compared to the meta position of the 5-amino group.
Predicted Polarity Likely higherLikely lowerThe arrangement of the amino and sulfonic acid groups in the 5-amino isomer is expected to result in a larger net dipole moment compared to the more symmetrical 4-amino isomer.
Melting Point Not readily available>300 °C[3]High melting points are expected for both due to their zwitterionic nature and strong intermolecular hydrogen bonding.

Spectroscopic Differentiation: Unmasking the Isomers

Spectroscopic techniques provide the most definitive means of distinguishing between 5-aminopyridine-3-sulfonic acid and 4-aminopyridine-3-sulfonic acid. The unique arrangement of atoms in each isomer leads to distinct spectral fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The number of signals, their splitting patterns (multiplicity), and chemical shifts of the aromatic protons are key differentiators.

  • 5-Aminopyridine-3-sulfonic acid (Predicted): Three distinct signals are expected for the three aromatic protons. The proton at C2 will likely appear as a doublet, the proton at C4 as a doublet of doublets, and the proton at C6 as a doublet.

  • 4-Aminopyridine-3-sulfonic acid (Predicted): Three distinct signals are also expected. The proton at C2 will likely be a singlet or a narrow doublet, the proton at C5 a doublet, and the proton at C6 a doublet of doublets. The differing electronic environments will lead to distinct chemical shifts for the corresponding protons in each isomer.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the pyridine ring are highly sensitive to the electronic effects of the substituents.

  • The carbon atoms directly attached to the amino and sulfonic acid groups (C5 and C3 for the 5-amino isomer; C4 and C3 for the 4-amino isomer) will exhibit the most significant differences in their chemical shifts.

  • Computational models and empirical data for substituted pyridines can be used to predict the expected chemical shifts, providing a powerful tool for structural confirmation.[5][6]

Infrared (IR) Spectroscopy

Both isomers will exhibit characteristic absorption bands for the amino (N-H stretching and bending) and sulfonic acid (S=O and O-H stretching) functional groups. The primary distinction will lie in the "fingerprint region" (below 1500 cm⁻¹), where the complex vibrational modes of the entire molecule will differ significantly between the two isomers.

Functional GroupExpected Wavenumber (cm⁻¹)Comments
N-H Stretch (Amino)3500-3300Broad due to hydrogen bonding.
C=C, C=N Stretch (Aromatic)1650-1450Complex pattern, will differ between isomers.
S=O Stretch (Sulfonic Acid)1250-1150 and 1080-1010Two distinct bands for asymmetric and symmetric stretching.
O-H Stretch (Sulfonic Acid)3000-2500Very broad, characteristic of carboxylic acids and sulfonic acids.
C-H Bending (Aromatic)900-650The pattern of out-of-plane bending bands is highly diagnostic of the substitution pattern on the aromatic ring.
Mass Spectrometry (MS)

While both isomers have the same molecular weight, high-resolution mass spectrometry can confirm the elemental composition. Tandem mass spectrometry (MS/MS) can be employed to generate fragmentation patterns. Although the fragmentation of positional isomers can sometimes be similar, subtle differences in fragment ion abundances can often be observed and used for differentiation, especially when coupled with a chromatographic separation.

Chromatographic Separation: A Practical Workflow

High-Performance Liquid Chromatography (HPLC) is the method of choice for separating these two isomers in a mixture. The predicted differences in polarity and pKa can be exploited to achieve baseline separation.

Proposed HPLC Method

This protocol is a robust starting point; optimization may be required based on the specific HPLC system and column used.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve sample in Mobile Phase A Injection Inject sample (e.g., 10 µL) Sample->Injection MobileA Mobile Phase A: 0.1% Formic Acid in Water Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) MobileA->Column MobileB Mobile Phase B: 0.1% Formic Acid in Acetonitrile MobileB->Column Filter Filter sample and mobile phases (0.45 µm) Filter->Sample Gradient Gradient Elution Column->Gradient Injection->Column Detection UV Detection at 254 nm Gradient->Detection Chromatogram Analyze Chromatogram Detection->Chromatogram Identify Identify peaks by retention time Chromatogram->Identify Quantify Quantify by peak area Identify->Quantify

Caption: HPLC workflow for the separation of aminopyridine sulfonic acid isomers.

Experimental Protocol:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% formic acid in deionized water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 50% B

    • 20-25 min: 50% B

    • 25-26 min: 50% to 5% B

    • 26-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Rationale for Methodological Choices:

  • Reversed-Phase C18 Column: The nonpolar stationary phase will interact with the aromatic rings of the isomers.

  • Acidified Mobile Phase: The formic acid will suppress the ionization of the sulfonic acid group and protonate the amino and pyridine nitrogen atoms. This ensures consistent interactions with the stationary phase and improves peak shape.

  • Gradient Elution: A gradient from a highly aqueous mobile phase to one with a higher organic content is necessary to elute these polar compounds from the reversed-phase column in a reasonable time with good resolution.

  • Expected Elution Order: Based on its predicted higher polarity, 5-aminopyridine-3-sulfonic acid is expected to elute earlier than the less polar 4-aminopyridine-3-sulfonic acid.

Conclusion: A Multi-Pronged Approach for Confident Identification

Distinguishing between 5-aminopyridine-3-sulfonic acid and 4-aminopyridine-3-sulfonic acid requires a systematic and multi-technique approach. While physicochemical properties can offer initial clues, definitive identification relies on the combined power of spectroscopic analysis and chromatographic separation. NMR spectroscopy provides detailed structural information, IR spectroscopy offers a unique fingerprint, and a well-designed HPLC method can effectively separate the two isomers. By leveraging the principles and methodologies outlined in this guide, researchers can confidently and accurately differentiate these challenging positional isomers, ensuring the integrity and success of their scientific endeavors.

References

  • Thomas, St., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. [Link]

  • Wu, T. K., & Dailey, B. P. (1964). Proton Chemical Shifts of the γ‐Substituted Pyridines. The Journal of Chemical Physics, 41(11), 3307–3311. [Link]

  • Thomas, St., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling, 37(4), 727-733. [Link]

  • Wu, T. K., & Dailey, B. P. (1964). Proton Chemical Shifts of the 'Y-Substituted Pyridines*. The Journal of Chemical Physics, 41(11), 3307-3311. [Link]

  • Paudler, W. W., & Kress, T. J. (1970). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. [Link]

  • Malfara, M., Jansen, A., & Tierney, J. (2020). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. ChemRxiv. [Link]

  • BenchChem. (2025). A Comparative Guide to Aminopyridine Isomers as Ligands for Researchers and Drug Development Professionals. BenchChem.
  • García-Rubiño, M. E., et al. (2020). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Chemistry – A European Journal, 26(72), 17565-17572. [Link]

  • Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2020). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. [Link]

  • Clifford, M. N., et al. (2018). Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of Dicaffeoylquinic Acids. Journal of Agricultural and Food Chemistry, 66(3), 693-703. [Link]

  • Easter, J. L., & Steiner, R. R. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Analytical Chemistry, 94(12), 5099-5107. [Link]

  • Brzezinski, M., Szafran, M., & Dega-Szafran, Z. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 17(9), 543-548.
  • Singh, S., et al. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry, 6(3), 196-200. [Link]

  • Kim, H., et al. (2012). Method of distinguishing position isomer of aromatic compounds by using cucurbituril.
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  • PubChem. (n.d.). 4-aminopyridine-3-sulfonic Acid. National Center for Biotechnology Information. [Link]

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  • Kämpfer, P., et al. (2019). Quantitative determination of 58 aromatic amines and positional isomers in textiles by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 1597, 133-142. [Link]

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Comparative

Advanced HPLC Methodologies for Purity Analysis of Aminopyridine Sulfonic Acids

Executive Summary: The Zwitterion Challenge Aminopyridine sulfonic acids (APSAs) represent a unique chromatographic challenge due to their amphoteric nature. Containing both a basic amine ( ) and a strongly acidic sulfon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Zwitterion Challenge

Aminopyridine sulfonic acids (APSAs) represent a unique chromatographic challenge due to their amphoteric nature. Containing both a basic amine (


) and a strongly acidic sulfonic group (

), these molecules exist as zwitterions over a wide pH range. This results in poor retention on standard C18 columns ("the void volume trap") and severe peak tailing due to secondary silanol interactions.

This guide compares two industry-validated approaches to solve this problem:

  • Ion-Pair Chromatography (IPC): The traditional, robust method for QC environments using UV detection.

  • Mixed-Mode/HILIC: The modern, MS-compatible approach for R&D and impurity profiling.

Method A: Ion-Pair Chromatography (IPC)

Best For: Routine Quality Control (QC), high-precision purity assays, UV-only detection.

Mechanism of Action

IPC utilizes a long-chain alkyl sulfonate (e.g., sodium 1-octanesulfonate) added to the mobile phase. The hydrophobic tail of the reagent adsorbs onto the C18 stationary phase, while the negatively charged head group interacts electrostatically with the protonated amine of the APSA. This creates a "dynamic ion exchange" surface that retains the polar zwitterion.

Detailed Protocol
  • Target Analyte: 4-Aminopyridine-3-sulfonic acid (and isomers).[1]

  • Instrumentation: HPLC with UV-Vis or PDA detector.

ParameterSpecification
Column C18 End-capped (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1 M Phosphate Buffer (pH 3.[1]0) + 5 mM Sodium 1-Octanesulfonate
Mobile Phase B Acetonitrile (HPLC Grade)
Isocratic Mode 90% A / 10% B
Flow Rate 1.0 mL/min
Temperature 30°C
Detection UV @ 254 nm (primary), 220 nm (secondary)
Injection Vol 10 µL
Critical Technical Notes
  • pH Control: The pH must be maintained at 3.0. At this pH, the pyridine nitrogen is fully protonated (

    
    ), ensuring strong interaction with the ion-pairing reagent.
    
  • Equilibration: IPC columns require extensive equilibration (minimum 20–30 column volumes) to establish a stable double-layer on the stationary phase.

  • System Dedication: Once a column is used for IPC, it should be dedicated to this method. The ion-pairing reagent is difficult to wash off completely and will alter the selectivity for other methods.

Method B: Mixed-Mode Chromatography (HILIC/Cation-Exchange)

Best For: LC-MS applications, trace impurity identification, kinetic studies.

Mechanism of Action

This method uses a stationary phase with both hydrophobic alkyl chains and embedded ion-exchange groups (or specific hydrogen-bonding ligands). It retains APSAs through a combination of electrostatic attraction (between the sulfonic acid/amine and the stationary phase) and hydrogen bonding , without the need for contaminating ion-pair reagents.

Detailed Protocol
  • Target Analyte: 3-Pyridinesulfonic acid, 2-Amino-5-pyridinesulfonic acid.

  • Instrumentation: UHPLC/HPLC with MS (ESI+) or CAD.

ParameterSpecification
Column Mixed-Mode (e.g., SIELC Newcrom R1 or Primesep 100)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 60% B over 15 min
Flow Rate 0.8 mL/min
Temperature 35°C
Detection MS (ESI+, SIM mode) or UV @ 260 nm
Critical Technical Notes
  • MS Compatibility: Unlike IPC, this mobile phase uses volatile additives (formic acid), making it perfectly suited for Mass Spectrometry.

  • Sample Diluent: Samples should be dissolved in the starting mobile phase (high aqueous). Dissolving in pure organic solvent can cause peak splitting in Mixed-Mode/HILIC.

Comparative Performance Analysis

The following data summarizes the performance characteristics of both methods for a typical APSA purity analysis.

MetricMethod A: Ion-Pair (IPC)Method B: Mixed-Mode/HILIC
Retention (

)
High (

)
Moderate (

)
Peak Shape (

)
Excellent (

)
Good (

)
Resolution (

)
High (

for isomers)
Moderate (

)
MS Compatibility Incompatible (Signal suppression)Excellent
Equilibration Time Slow (> 60 min)Fast (< 15 min)
LOD (UV) ~0.05 µg/mL~0.1 µg/mL
Decision Matrix
  • Choose IPC if: You are in a GMP QC lab, need to validate a purity specification (e.g., >98.0%), and use only UV detection.

  • Choose Mixed-Mode if: You are characterizing unknown impurities, using LC-MS, or need high throughput with fast gradients.

Visualizations

Diagram 1: Method Selection Workflow

This decision tree guides the analyst to the correct method based on available instrumentation and analytical goals.

MethodSelection cluster_IPC Method A: Ion-Pairing cluster_Mixed Method B: Mixed-Mode/HILIC Start Start: APSA Purity Analysis CheckMS Is Mass Spec (MS) required? Start->CheckMS IPC_Path Select Ion-Pair Method CheckMS->IPC_Path No (UV only) Mixed_Path Select Mixed-Mode Method CheckMS->Mixed_Path Yes (Identification) IPC_Cond C18 + Octanesulfonate pH 3.0 IPC_Path->IPC_Cond Mixed_Cond Mixed-Mode Column Formic Acid/ACN Mixed_Path->Mixed_Cond IPC_Goal Goal: QC Release High Resolution IPC_Cond->IPC_Goal Mixed_Goal Goal: Impurity ID Fast Kinetics Mixed_Cond->Mixed_Goal

Caption: Decision tree for selecting between Ion-Pair and Mixed-Mode HPLC based on detection needs.

Diagram 2: Retention Mechanism Schematic

Visualizing how the Ion-Pair reagent bridges the gap between the polar analyte and the non-polar column.

RetentionMechanism C18 Stationary Phase (Hydrophobic C18) Tail Alkyl Tail (Hydrophobic) C18->Tail Hydrophobic Interaction Head Sulfonate Head (Negative Charge) Tail->Head Analyte APSA Analyte (Positively Charged Amine) Head->Analyte Electrostatic Attraction

Caption: Mechanism of Ion-Pair Chromatography: The reagent acts as a bridge to retain the polar zwitterion.

References

  • SIELC Technologies. (2018). Separation of 3-Pyridinesulfonic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]

  • Helix Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Performance of ion pairing chromatography and hydrophilic interaction liquid chromatography coupled to charged aerosol detection. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 5-Aminopyridine-3-sulfonic acid

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 5-Aminopyridine-3-sulfonic acid. The following procedures are designed to foster a c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 5-Aminopyridine-3-sulfonic acid. The following procedures are designed to foster a culture of safety and ensure the well-being of all laboratory personnel by minimizing exposure risks and establishing clear, actionable steps for safe handling and disposal.

The unique chemical nature of 5-Aminopyridine-3-sulfonic acid, possessing both a pyridine ring and a sulfonic acid group, necessitates a comprehensive approach to personal protective equipment (PPE). The pyridine component suggests potential neurological and hepatic toxicity, while the sulfonic acid group indicates corrosive properties. Therefore, a multi-faceted PPE strategy is not just recommended, but imperative.

Hazard Assessment and Risk Mitigation

Before handling 5-Aminopyridine-3-sulfonic acid, a thorough risk assessment is crucial. This compound is classified as an irritant and can cause severe skin burns and eye damage.[1] Inhalation may lead to respiratory irritation.[2] Given the toxicological properties of related pyridine derivatives, systemic effects upon absorption cannot be ruled out.

Key Hazards:

  • Skin and Eye Contact: Causes burns and serious eye damage.[1][3]

  • Inhalation: May cause respiratory tract irritation.[2][4]

  • Ingestion: May be harmful if swallowed.[1]

To mitigate these risks, a combination of engineering controls, administrative controls, and personal protective equipment must be employed, in line with the hierarchy of controls.[5]

Engineering Controls: The First Line of Defense

Engineering controls are the most effective way to minimize exposure to hazardous chemicals. When working with 5-Aminopyridine-3-sulfonic acid, the following should be in place:

  • Fume Hood: All handling of 5-Aminopyridine-3-sulfonic acid, including weighing, mixing, and transferring, must be conducted in a properly functioning chemical fume hood.[6] This is critical to prevent the inhalation of any dust or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation.[6][7]

  • Emergency Equipment: An eyewash station and an emergency shower must be readily accessible in the immediate work area.[3][8]

Personal Protective Equipment (PPE): A Detailed Protocol

The selection and proper use of PPE are critical for preventing direct contact with 5-Aminopyridine-3-sulfonic acid. The following is a step-by-step guide to the required PPE.

1. Hand Protection:

  • Glove Selection: Due to the chemical's composition, nitrile gloves are a suitable choice for providing a protective barrier.[6] It is advisable to double-glove to provide an extra layer of protection, especially during procedures with a higher risk of splashing.

  • Glove Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, punctures, or tears. Contaminated gloves should be removed immediately and disposed of as hazardous waste.[9]

2. Eye and Face Protection:

  • Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are mandatory to protect against splashes and airborne particles.[8][10] These should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Face Shield: When there is a significant risk of splashing, such as when handling larger quantities or during vigorous reactions, a face shield should be worn in addition to safety goggles.[3][8]

3. Respiratory Protection:

  • Under Normal Fume Hood Use: When handling small quantities of 5-Aminopyridine-3-sulfonic acid within a certified chemical fume hood, respiratory protection is typically not required.

  • In Case of Spills or Ventilation Failure: In the event of a large spill or a failure of the primary engineering controls, a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases should be used.[9][11] For nuisance exposures to dust, a P95 (US) or P1 (EU EN 143) particle respirator may be sufficient. For higher-level protection, OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges are recommended.[2]

4. Protective Clothing:

  • Laboratory Coat: A flame-retardant lab coat is essential to protect against splashes and to keep personal clothing from becoming contaminated.[6]

  • Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron made of materials like PVC or neoprene should be worn over the lab coat.[12]

  • Full-Body Protection: In situations with a high potential for exposure, such as a large-scale reaction or a significant spill, impervious clothing and boots may be necessary.[11]

  • Footwear: Closed-toe shoes are mandatory in the laboratory at all times.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection Start Start: Handling 5-Aminopyridine-3-sulfonic acid Task_Assessment Assess Task: - Scale - Splash Potential - Aerosol Generation Start->Task_Assessment Engineering_Controls Work in Fume Hood? Task_Assessment->Engineering_Controls Proceed Hand_Protection Hand Protection: - Double Nitrile Gloves Engineering_Controls->Hand_Protection Yes Respiratory_Protection Respiratory Protection: - NIOSH-approved respirator with  appropriate cartridges Engineering_Controls->Respiratory_Protection No (Spill/Failure) Eye_Protection Eye Protection: - Chemical Splash Goggles Hand_Protection->Eye_Protection Body_Protection Body Protection: - Lab Coat - Closed-toe Shoes Eye_Protection->Body_Protection High_Splash_Risk High Splash Risk? Body_Protection->High_Splash_Risk Enhanced_Protection Enhanced Protection: - Face Shield - Chemical-Resistant Apron High_Splash_Risk->Enhanced_Protection Yes End End: Proceed with Safe Handling High_Splash_Risk->End No Enhanced_Protection->End Respiratory_Protection->Hand_Protection

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
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5-Aminopyridine-3-sulfonic acid
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